Epptb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVWQCQUXXLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030324 | |
| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110781-88-8 | |
| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EPPTB
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPPTB, also known as RO5212773, is a potent and selective small molecule that has been instrumental in elucidating the physiological roles of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: Antagonism and Inverse Agonism at TAAR1
This compound functions as a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] It was the first selective antagonist developed for this receptor.[1] Notably, this compound also exhibits inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of TAAR1.[2] This dual activity makes it a powerful tool for probing the constitutive and agonist-induced functions of TAAR1.
Species-Specific Potency
A critical aspect of this compound's pharmacology is its significant species-specific potency. It demonstrates high affinity and potency for the mouse TAAR1 (mTAAR1) while exhibiting substantially lower affinity for the rat (rTAAR1) and human (hTAAR1) orthologs.[1][3] This disparity is a crucial consideration for the design and interpretation of preclinical studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with TAAR1 across different species.
Table 1: Binding Affinities (Ki) of this compound for TAAR1
| Species | Receptor | Ki (nM) | Reference(s) |
| Mouse | mTAAR1 | 0.9 | [1][3] |
| Rat | rTAAR1 | 942 | [1] |
| Human | hTAAR1 | >5,000 | [1][3] |
Table 2: Functional Potency (IC50) of this compound at TAAR1
| Species | Assay | IC50 (nM) | Reference(s) |
| Mouse | cAMP Accumulation | 27.5 | [1][2] |
| Rat | cAMP Accumulation | 4,539 | [1][2] |
| Human | cAMP Accumulation | 7,487 | [1][2] |
| Mouse (Inverse Agonism) | cAMP Accumulation | 19 | [2] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action is primarily driven by its modulation of TAAR1-mediated signaling pathways. The two major pathways identified are the G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channel pathway and the Extracellular signal-regulated kinase (ERK) 1/2 pathway.
TAAR1-GIRK Channel Signaling Pathway
In dopaminergic (DA) neurons of the ventral tegmental area (VTA), TAAR1 activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in firing rate.[2][4][5] this compound blocks this effect. Furthermore, due to its inverse agonist properties, this compound can close tonically active GIRK channels, leading to an increase in the basal firing rate of these neurons.[2][4][5][6]
TAAR1-ERK1/2 Signaling Pathway
TAAR1 activation can also lead to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in anti-apoptotic signaling through the upregulation of Bcl-2.[7] this compound has been shown to block this TAAR1-mediated ERK1/2 activation.[7]
Key Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
cAMP Accumulation Assay
This assay is fundamental for determining the functional potency of TAAR1 ligands.
-
Objective: To measure the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production by this compound.
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the TAAR1 receptor of interest (human, mouse, or rat).[2]
-
Protocol Outline:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of a TAAR1 agonist (e.g., β-phenylethylamine) is added to stimulate cAMP production.[2]
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).
-
For inverse agonism studies, the same protocol is followed, but without the addition of a TAAR1 agonist.[2]
-
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from TAAR1 by this compound.
-
Cell Preparation: Membranes from HEK293 cells stably expressing the TAAR1 receptor.[2]
-
Radioligand: A high-affinity radiolabeled TAAR1 ligand, such as [3H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline.[2]
-
Protocol Outline:
-
Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters (representing bound ligand) is quantified by liquid scintillation counting.
-
-
Data Analysis: Ki values are calculated from the IC50 values of the competition binding curves using the Cheng-Prusoff equation.
Ex Vivo Electrophysiology
Whole-cell patch-clamp recordings from brain slices are used to assess the effects of this compound on neuronal activity.
-
Objective: To measure changes in the firing frequency and membrane potential of dopaminergic neurons in the VTA in response to this compound.
-
Tissue Preparation: Coronal brain slices (typically 200-300 µm thick) containing the VTA are prepared from mice.
-
Recording Configuration: Whole-cell patch-clamp recordings are made from visually identified dopaminergic neurons.
-
Protocol Outline:
-
A stable baseline firing rate is established.
-
A TAAR1 agonist (e.g., p-tyramine) is applied to the bath to induce hyperpolarization and reduce the firing rate.[2][5]
-
This compound is then co-applied to determine its ability to block the agonist's effect.[2][5]
-
To assess inverse agonism, this compound is applied alone to observe its effect on the basal firing rate.[2][5]
-
-
Data Analysis: Changes in firing frequency (Hz) and resting membrane potential (mV) are quantified.
Experimental Workflows
The following diagram illustrates the typical workflow for characterizing a novel TAAR1 ligand like this compound.
Physiological Consequences of TAAR1 Blockade by this compound
The antagonism of TAAR1 by this compound has significant physiological effects, primarily within the central nervous system.
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Increased Dopaminergic Neuron Firing: By blocking the tonic activation of GIRK channels in VTA dopamine neurons, this compound increases their spontaneous firing rate.[1][2][5]
-
Enhanced Dopamine Release: this compound enhances electrically evoked dopamine release in the nucleus accumbens.[1]
-
Increased Potency of Dopamine at D2 Receptors: Acute application of this compound has been shown to increase the potency of dopamine at D2 receptors in dopaminergic neurons.[5]
-
Modulation of Serotonergic Neuron Activity: this compound also increases the firing rates of serotonin neurons in the dorsal raphe nucleus.[1]
-
Anticonvulsant and Neuroprotective Effects: Preclinical studies have indicated that this compound may have anticonvulsant and neuroprotective properties.[1]
Conclusion
This compound is a cornerstone pharmacological tool for the study of TAAR1. Its mechanism of action as a potent and selective antagonist and inverse agonist, particularly at the mouse receptor, has been thoroughly characterized. Through its modulation of key signaling pathways, including the GIRK and ERK1/2 pathways, this compound has been instrumental in defining the role of TAAR1 in regulating monoaminergic neurotransmission. This in-depth guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their studies and to inform the development of future TAAR1-targeting therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EPPTB in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB) is a potent and selective antagonist, and in some contexts, an inverse agonist, of the Trace Amine-Associated Receptor 1 (TAAR1).[1] This receptor has emerged as a significant modulator of monoaminergic systems, particularly dopaminergic and serotonergic pathways.[1][2] As the first selective antagonist developed for TAAR1, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on neuronal signaling, and the experimental methodologies used to characterize its function. The information is tailored for researchers, scientists, and drug development professionals in the field of neuroscience.
Core Mechanism of Action: Antagonism of TAAR1
This compound's primary role in neuroscience stems from its ability to block the activation of TAAR1.[1] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as certain psychoactive drugs like amphetamine and MDMA.[2] In the brain, TAAR1 is strategically located to modulate the activity of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).[1]
This compound exhibits species-specific potency, with a significantly higher affinity for the mouse TAAR1 compared to the rat and human orthologs.[1] This is a critical consideration for experimental design and the translation of findings.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with TAAR1 and its effects on neuronal activity.
Table 1: Binding Affinities and Functional Antagonism of this compound at TAAR1
| Species | Binding Affinity (Ki) | Functional Antagonism (IC50) - cAMP Assay |
| Mouse | 0.9 nM[1] | 27.5 nM[3][4] |
| Rat | 942 nM[1] | 4539 nM[3] |
| Human | >5000 nM[1] | 7487 nM[3] |
Table 2: Effects of this compound on the Firing Rate of VTA Dopamine Neurons
| Experimental Condition | Baseline Firing Rate (Hz) | Firing Rate with this compound (Hz) | Percentage Increase | This compound Concentration | Reference |
| In vitro slice | 1.9 ± 0.2 | 15.1 ± 1.0 | ~700% | Not specified | [5] |
| In vitro slice | 1.0 ± 0.2 | 2.3 ± 0.6 (similar compound) | 130% | 40 µM | [6] |
| In vitro slice | 0.6 ± 0.1 | 0.9 ± 0.1 | 50% | Not specified | [6] |
| In vitro slice | Not specified | Not specified | 74% | 10 nM | [1] |
Signaling Pathways Modulated by this compound
This compound's antagonism of TAAR1 leads to the modulation of downstream signaling cascades that regulate neuronal excitability. The primary pathway involves G-protein-coupled inwardly rectifying potassium (GIRK) channels.
TAAR1 Signaling Pathway
Caption: TAAR1 signaling cascade and the inhibitory action of this compound.
TAAR1 is a Gs-coupled receptor, and its activation leads to the dissociation of the G-protein into Gα and Gβγ subunits.[7] The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the neuron, which in turn decreases its firing rate.[4][8] this compound, by blocking TAAR1, prevents this cascade, leading to a disinhibition of the neuron and an increase in its firing rate.[1]
Experimental Protocols
In Vitro Slice Electrophysiology of VTA Dopamine Neurons
This protocol is adapted from standard methods for recording from VTA dopamine neurons.
1. Slice Preparation:
-
Anesthetize a C57BL/6 mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Rapidly dissect the brain and prepare 250-300 µm thick horizontal slices containing the VTA using a vibratome in the same ice-cold cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4, saturated with 95% O2 / 5% CO2. Allow slices to recover at 34°C for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Visualize VTA neurons using an upright microscope with infrared differential interference contrast optics.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
Establish whole-cell patch-clamp recordings from putative dopamine neurons, identified by their large cell body and characteristic electrophysiological properties (e.g., presence of a hyperpolarization-activated cation current, Ih).
-
Record spontaneous firing in cell-attached or whole-cell current-clamp mode.
3. Drug Application:
-
After obtaining a stable baseline recording of neuronal firing for at least 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 10 nM) dissolved in aCSF.
-
Record the firing rate for at least 10-15 minutes in the presence of this compound to observe its effect.
-
Perform a washout by perfusing with drug-free aCSF to observe the reversal of the effect.
cAMP Assay in HEK293 Cells
This protocol describes a method to assess the functional antagonism of this compound at TAAR1.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Transfect the cells with a plasmid encoding for human, rat, or mouse TAAR1 using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate selection marker.
2. cAMP Measurement:
-
Plate the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium and pre-incubate with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a known TAAR1 agonist (e.g., β-phenylethylamine) at a concentration that elicits a submaximal response (e.g., EC80).
-
After a 15-30 minute incubation with the agonist, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP production to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of a TAAR1 antagonist like this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound has proven to be an indispensable tool for dissecting the role of TAAR1 in the modulation of dopaminergic and other monoaminergic systems. Its ability to selectively block TAAR1 has allowed researchers to uncover the receptor's tonic influence on neuronal firing and its involvement in complex behaviors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further investigate the therapeutic potential of targeting TAAR1 for a range of neurological and psychiatric disorders. The continued use of this compound and the development of new TAAR1 ligands will undoubtedly deepen our understanding of the intricate regulatory mechanisms within the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that direct binding of G beta gamma to the GIRK1 G protein-gated inwardly rectifying K+ channel is important for channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
EPPTB as a TAAR1 Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). It details the pharmacological properties of this compound, its mechanism of action, and its effects on intracellular signaling pathways and neuronal function. This document also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in the field of TAAR1 pharmacology.
Introduction to this compound and TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as some psychoactive compounds.[1] TAAR1 is expressed in brain regions rich in monoaminergic neurons, including the ventral tegmental area (VTA) and the dorsal raphe nucleus, where it modulates dopaminergic and serotonergic neurotransmission.[2][3] As a key regulator of monoamine systems, TAAR1 has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[4][5]
This compound (also known as RO5212773) was the first selective antagonist to be developed for TAAR1.[6] It has been instrumental as a research tool to elucidate the physiological functions of TAAR1.[2] Notably, this compound exhibits significant species selectivity, with high potency at the mouse TAAR1 receptor and considerably lower potency at the rat and human orthologs.[7][8] This guide will delve into the technical details of this compound's interaction with TAAR1 and its downstream consequences.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |
| Molecular Weight | 378.39 g/mol |
| CAS Number | 1110781-88-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Profile of this compound
This compound acts as a competitive antagonist and, in some systems, an inverse agonist at the TAAR1 receptor.[8] Its primary mechanism of action is the blockade of TAAR1 activation by endogenous or exogenous agonists.
Binding Affinity and Potency
The binding affinity and functional potency of this compound show marked differences across species. This is a critical consideration for the design and interpretation of preclinical studies.
Table 1: In Vitro Pharmacology of this compound at TAAR1
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Mouse | Radioligand Binding | Kᵢ | 0.9 | [9] |
| cAMP Functional Assay | IC₅₀ | 27.5 | [7][8] | |
| Inverse Agonism (cAMP) | IC₅₀ | 19 | [8] | |
| Rat | cAMP Functional Assay | IC₅₀ | 4539 | [7][8] |
| Human | Radioligand Binding | Kᵢ | > 5000 | [9] |
| cAMP Functional Assay | IC₅₀ | 7487 | [7][8] |
Selectivity Profile
In vitro pharmacological profiling has demonstrated that this compound is highly selective for TAAR1, with no significant activity at a wide range of other monoaminergic targets, including dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters.[10] This high selectivity makes this compound an excellent tool for isolating and studying TAAR1-specific functions.
TAAR1 Signaling Pathways and Modulation by this compound
TAAR1 is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[1] Activation of TAAR1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[11] This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[11] TAAR1 signaling can also involve Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[11]
This compound, as a TAAR1 antagonist, blocks these signaling events by preventing agonist-induced receptor activation. As an inverse agonist, this compound can also reduce the basal, agonist-independent activity of TAAR1, leading to a decrease in basal cAMP levels.[8]
In Vivo Pharmacology and Effects on Neuronal Activity
This compound has been instrumental in demonstrating the role of TAAR1 in regulating the activity of dopaminergic neurons in the VTA. In ex vivo brain slice preparations, this compound blocks the p-tyramine-induced reduction in the firing frequency of these neurons.[10] Furthermore, when applied alone, this compound increases the basal firing rate of VTA dopamine neurons, suggesting that TAAR1 is tonically active in vivo, either through constitutive activity or stimulation by endogenous trace amines.[10] This effect is absent in TAAR1 knockout mice, confirming the on-target action of this compound.[10]
The antagonism of TAAR1 by this compound also leads to an increased potency of dopamine at D2 autoreceptors, suggesting a complex interplay between TAAR1 and dopamine receptor signaling.[10]
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound as a TAAR1 antagonist.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of this compound for the TAAR1 receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing TAAR1 in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) and a range of concentrations of unlabeled this compound.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing TAAR1.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and stably or transiently transfect them with a plasmid encoding the TAAR1 receptor of the desired species.
-
Cell Plating: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a TAAR1 agonist (e.g., β-phenylethylamine, corresponding to the EC₈₀) to the wells and incubate to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
In Vivo Locomotor Activity
This experiment assesses the effect of TAAR1 antagonism on spontaneous or psychostimulant-induced locomotor activity in rodents.
Protocol Outline:
-
Animal Acclimation: Acclimate the animals (e.g., mice) to the testing room and the locomotor activity chambers.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Psychostimulant Challenge (Optional): After a pre-treatment period with this compound, administer a psychostimulant (e.g., amphetamine) or saline.
-
Locomotor Activity Recording: Place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) over a defined period using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data, typically by binning the time course and calculating the total activity. Compare the effects of this compound with the vehicle control group.
Logical Relationship of this compound as a TAAR1 Antagonist
The following diagram illustrates the logical framework for characterizing this compound as a TAAR1 antagonist.
Conclusion
This compound is a highly selective and potent antagonist of the mouse TAAR1 receptor. Its discovery and characterization have been pivotal in understanding the physiological role of TAAR1 in modulating monoaminergic systems. The significant species differences in this compound's potency underscore the importance of careful target validation across species in drug development. This technical guide provides a foundational resource for researchers utilizing this compound to further explore the therapeutic potential of TAAR1 antagonism.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Trace Amine 1 Receptor | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of EPPTB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPPTB, also known as RO5212773, is a potent and selective antagonist of the trace amine-associated receptor 1 (TAAR1), with a notable preference for the mouse receptor subtype.[1][2] Its discovery by Hoffmann-La Roche marked a significant milestone in the study of TAAR1, providing a critical pharmacological tool to elucidate the receptor's role in regulating dopaminergic signaling.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its chemical properties, quantitative data on its receptor binding and functional activity, a description of the experimental protocols used for its characterization, and a visualization of the TAAR1 signaling pathway it modulates.
Discovery and History
This compound was identified through a high-throughput screening campaign of the Roche compound library, which involved screening approximately 788,000 compounds.[2] This effort led to the identification of a benzanilide series of compounds as TAAR1 antagonists. Subsequent optimization of this series resulted in the discovery of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide, later designated as this compound (RO5212773).[3] It was the first selective antagonist developed for TAAR1.[1][2] The discovery and characterization of this compound were first detailed in publications by Bradaia et al. in 2009 and Stalder et al. in 2011.
Chemical Properties and Synthesis
IUPAC Name: N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide[1]
Chemical Formula: C₂₀H₂₁F₃N₂O₂[1]
Molecular Weight: 378.39 g/mol [1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic strategy for this class of benzanilides involves the coupling of a substituted benzoic acid with a substituted aniline.
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity and functional potency at TAAR1 across different species.
Table 1: Binding Affinity of this compound at TAAR1
| Species | Receptor | Kᵢ (nM) |
| Mouse | mTAAR1 | 0.9 |
| Rat | rTAAR1 | 942 |
| Human | hTAAR1 | >5000 |
Data sourced from Wikipedia.[1][2]
Table 2: Functional Antagonism of this compound at TAAR1 (cAMP Assay)
| Species | Receptor | IC₅₀ (nM) |
| Mouse | mTAAR1 | 27.5 |
| Rat | rTAAR1 | 4539 |
| Human | hTAAR1 | 7487 |
Data sourced from Cayman Chemical and Tocris Bioscience.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Brain/Plasma Ratio | 0.5 | Not Specified |
| Clearance | High | Not Specified |
Data sourced from Wikipedia.[2]
Experimental Protocols
In Vitro cAMP Functional Assay
The functional antagonist activity of this compound was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the respective TAAR1 ortholog (mouse, rat, or human).
General Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing the target TAAR1 receptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: A known TAAR1 agonist, such as β-phenylethylamine, is added at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured. While the specific detection method used for this compound's initial characterization is not detailed in all public sources, common methods for such assays include Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced cAMP production are plotted to determine the IC₅₀ value.
Electrophysiology on Dopaminergic Neurons
The effect of this compound on the firing frequency of dopaminergic neurons was assessed using whole-cell patch-clamp recordings in acute brain slices containing the ventral tegmental area (VTA).
General Protocol Outline:
-
Slice Preparation: Acute coronal slices of the VTA are prepared from mice.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Dopaminergic neurons are visually identified for recording.
-
Whole-Cell Patch-Clamp: Whole-cell recordings are established from identified dopaminergic neurons to measure their spontaneous firing rate.
-
Drug Application: A TAAR1 agonist (e.g., p-tyramine) is applied to the bath to induce a change in the neuron's firing frequency. Subsequently, this compound is co-applied to assess its ability to block the agonist's effect. The effect of this compound alone is also measured.
-
Data Acquisition and Analysis: The firing frequency of the neurons under different conditions (baseline, agonist, agonist + this compound, this compound alone) is recorded and analyzed to determine the effect of this compound.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
TAAR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of TAAR1 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates protein kinase A (PKA). In dopaminergic neurons of the VTA, TAAR1 activation has been shown to modulate the activity of inwardly rectifying potassium (Kir) channels, leading to hyperpolarization and a decrease in neuronal firing. This compound, as an antagonist/inverse agonist, blocks this cascade.
Caption: TAAR1 signaling cascade leading to neuronal inhibition and its blockade by this compound.
Experimental Workflow for this compound Characterization
The characterization of this compound involved a multi-step process, from initial screening to in vivo functional validation.
Caption: The discovery and characterization workflow of this compound.
References
- 1. Novel, potent, and orally bioavailable phosphinic acid inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
An In-depth Technical Guide to EPPTB: A Selective TAAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide), also known as RO-5212773, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Developed by Hoffmann-La Roche, it has been instrumental in elucidating the role of TAAR1 in regulating dopaminergic signaling.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. The information presented is intended to support researchers and drug development professionals in their exploration of TAAR1 as a therapeutic target.
Chemical Structure and Identifiers
This compound is a benzamide derivative with the following systematic IUPAC name: N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide.[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide |
| CAS Number | 1110781-88-8 |
| PubChem CID | 25175634 |
| ChemSpider ID | 26387935 |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |
| Molecular Weight | 378.39 g/mol |
| SMILES | CCOc1cccc(c1)NC(=O)c2ccc(c(c2)C(F)(F)F)N3CCCC3 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. Poorly soluble in Krebs Bicarbonate solution at concentrations >5 µM. | [3] |
| Storage | Store at +4°C. | |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |
Pharmacological Properties
This compound is a potent and selective antagonist of TAAR1, exhibiting significant species-dependent differences in its affinity. It also displays inverse agonist properties.
Mechanism of Action
This compound acts as a competitive antagonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2] Furthermore, it has been shown to be an inverse agonist, capable of reducing the basal, agonist-independent activity of TAAR1.[2] This inverse agonism is demonstrated by its ability to decrease basal cyclic AMP (cAMP) levels in cells expressing TAAR1.[2]
Potency and Selectivity
This compound exhibits high affinity and potency for the mouse TAAR1, but its affinity for the rat and human TAAR1 is significantly lower.[1] This species selectivity is a critical consideration for translational research. This compound shows no significant activity at other monoaminergic receptors, highlighting its selectivity for TAAR1.
Table 3: In Vitro Potency and Affinity of this compound at TAAR1
| Species | IC₅₀ (nM) | Kᵢ (nM) |
| Mouse | 27.5 | 0.9 |
| Rat | 4539 | 942 |
| Human | 7487 | >5000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the response to a TAAR1 agonist. Kᵢ values represent the binding affinity of this compound to the receptor.
Pharmacodynamics
This compound's antagonism of TAAR1 leads to significant modulation of dopaminergic and serotonergic systems. In the ventral tegmental area (VTA), a key region for dopamine production, this compound increases the firing rate of dopamine neurons.[4] This effect is thought to be mediated by the blockade of TAAR1-activated inwardly rectifying potassium (K⁺) channels. By inhibiting these channels, this compound reduces the hyperpolarizing influence on neurons, leading to increased excitability. Furthermore, this compound has been shown to enhance the potency of dopamine at D2 receptors.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. It is known to have a brain-to-plasma concentration ratio of 0.5, indicating that it can cross the blood-brain barrier.[5] However, it also exhibits high clearance, which can limit its in vivo efficacy and duration of action.[5]
Key Experiments and Methodologies
The following sections detail the experimental protocols that have been instrumental in characterizing the pharmacological profile of this compound.
cAMP Accumulation Assay
This assay is used to determine the functional antagonism of TAAR1 by this compound.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing mouse, rat, or human TAAR1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.
-
Agonist Stimulation: The TAAR1 agonist, β-phenylethylamine (typically at a concentration that elicits 80% of the maximal response, e.g., 1.5 µM), is added to the wells and incubated to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The IC₅₀ value for this compound is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Recordings in VTA Slices
This technique is used to assess the effect of this compound on the electrical activity of dopamine neurons.
Protocol:
-
Slice Preparation: Coronal slices (approximately 200-250 µm thick) containing the VTA are prepared from the brains of mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.
-
Recording: Whole-cell patch-clamp recordings are performed on visually identified dopamine neurons within the VTA.
-
Drug Application: A baseline firing rate is established before perfusing the slice with a known concentration of this compound (e.g., 10 nM). The change in firing frequency is then recorded. To study antagonism, a TAAR1 agonist like p-tyramine can be co-applied with this compound.
-
Data Analysis: The firing frequency (in Hz) is analyzed before and after drug application to determine the effect of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for TAAR1.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the TAAR1 of interest (mouse, rat, or human).
-
Incubation: The membranes are incubated with a specific radioligand for TAAR1 (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) at a fixed concentration, along with varying concentrations of unlabeled this compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The interaction of this compound with TAAR1 initiates a cascade of intracellular events that ultimately modulate neuronal activity.
Caption: TAAR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
The characterization of a novel TAAR1 antagonist like this compound typically follows a structured workflow.
Caption: General workflow for the discovery and characterization of this compound.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its high potency and selectivity for the mouse receptor have enabled significant advances in our understanding of TAAR1's function in the central nervous system. However, its lower affinity for the human receptor highlights the ongoing need for the development of novel TAAR1 antagonists with improved cross-species activity to facilitate the translation of these findings to the clinic. This guide provides a solid foundation for researchers to design and interpret experiments involving this compound and to further explore the therapeutic potential of targeting TAAR1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of human TAAR1 and mouse TAAR1 with Antagonist this compound toward selective ligands to hTAAR1 using homology modeling, docking and molecular dynamics simulation and virtual screening - American Chemical Society [acs.digitellinc.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to EPPTB (CAS: 1110781-88-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB, with the CAS number 1110781-88-8, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] It also exhibits inverse agonist properties.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its study.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | [7][8] |
| Synonyms | Ro 5212773 | [7] |
| CAS Number | 1110781-88-8 | [1][4][7][8] |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [4][7][8] |
| Molecular Weight | 378.39 g/mol | [4] |
| Purity | ≥90-99% (species dependent) | [1][7][8] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). | [1][4][8] |
| Storage | Store at +4°C or -20°C for long-term storage. | [4][7] |
Mechanism of Action
This compound functions as a selective antagonist and inverse agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] TAAR1 is involved in the modulation of monoaminergic systems in the brain.[8] this compound's primary mechanism involves the blockade of TAAR1 signaling, which has significant downstream effects on dopaminergic pathways.
Antagonism of TAAR1
This compound competitively inhibits the binding of TAAR1 agonists, such as trace amines (e.g., p-tyramine, β-phenylethylamine), preventing receptor activation.[9] This blockade has been shown to be more potent at the mouse TAAR1 compared to the rat and human orthologs.[4][5][6]
Inverse Agonism
In the absence of an agonist, this compound can reduce the basal constitutive activity of TAAR1.[9] This is evidenced by its ability to decrease basal cAMP levels in cells expressing the receptor.[4][5][6][9]
Modulation of Dopaminergic Neurotransmission
A key consequence of this compound's action on TAAR1 is the modulation of dopamine (DA) neuron activity in the ventral tegmental area (VTA).[8][9] TAAR1 activation normally leads to the opening of inwardly rectifying potassium (Kir) channels, which hyperpolarizes the neuron and reduces its firing rate.[2][9] By blocking this tonic activation, this compound leads to the closure of these K+ channels, resulting in an increased firing frequency of DA neurons.[9][10][11] Furthermore, the acute blockade of TAAR1 by this compound has been shown to increase the potency of dopamine at D2 receptors.[9][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (vs. β-phenylethylamine) | Mouse TAAR1 | 27.5 ± 9.4 nM | [9] |
| Rat TAAR1 | 4539 nM | [4][5][6] | |
| Human TAAR1 | 7487 nM | [4][5][6] | |
| IC₅₀ (basal cAMP reduction) | - | 19 ± 12 nM | [9] |
| Kᵢ | Mouse TAAR1 | 0.9 nM | [2][7] |
| Rat TAAR1 | 942 nM | [2] | |
| Human TAAR1 | >5000 nM | [2] |
Table 2: Electrophysiological Effects of this compound on VTA Dopamine Neurons
| Condition | Firing Frequency (Hz) | Reference |
| Control | 2.1 ± 0.8 | [9] |
| p-tyramine (p-tyr) | 0.5 ± 0.1 | [9] |
| p-tyr + this compound (10 nM) | 15.1 ± 1.0 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the foundational work by Bradaia et al. (2009).
cAMP Accumulation Assay
This protocol is used to determine the antagonist and inverse agonist properties of this compound.
Cell Culture and Transfection:
-
HEK293 cells are stably transfected with a plasmid encoding for human, mouse, or rat TAAR1.
-
Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
Assay Protocol:
-
Seed the stably transfected HEK293 cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free DMEM.
-
For antagonist activity: Incubate the cells with varying concentrations of this compound for 15 minutes. Then, add a TAAR1 agonist (e.g., 1.5 µM β-phenylethylamine, corresponding to the EC₈₀) and incubate for a further 30 minutes.
-
For inverse agonist activity: Incubate the cells with varying concentrations of this compound alone for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data are normalized to the response of the agonist alone (for antagonism) or basal levels (for inverse agonism) and fitted to a four-parameter logistic equation to determine IC₅₀ values.
Electrophysiology in VTA Brain Slices
This protocol is used to assess the effect of this compound on the firing rate of dopamine neurons.
Slice Preparation:
-
Anesthetize and decapitate adult mice (e.g., C57BL/6J).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut horizontal slices (200-250 µm) of the midbrain containing the VTA using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Identify dopaminergic neurons in the VTA based on their characteristic electrophysiological properties (e.g., broad action potentials, slow firing rate, presence of Iₕ current).
-
Perform whole-cell patch-clamp or cell-attached recordings.
-
Record baseline spontaneous firing activity for at least 5 minutes.
-
Bath-apply the TAAR1 agonist p-tyramine to observe the inhibition of firing.
-
Co-apply this compound with the agonist to assess its antagonist effect.
-
Apply this compound alone to observe its effect on the basal firing rate.
-
Analyze the firing frequency (in Hz) before and after drug application.
TAAR1 and Kir3 Channel Co-expression in Xenopus Oocytes
This protocol is used to investigate the coupling of TAAR1 to inwardly rectifying potassium channels.
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from female Xenopus laevis.
-
Inject oocytes with cRNAs encoding for mouse TAAR1 and human Kir3.1/3.2 channels.
-
Incubate the injected oocytes for 3-7 days at 18°C.
Two-Electrode Voltage Clamp:
-
Place an oocyte in the recording chamber and perfuse with a potassium-containing solution.
-
Clamp the oocyte at a holding potential of -50 mV.
-
Apply the TAAR1 agonist p-tyramine to induce an outward current, indicative of Kir channel activation.
-
Co-apply this compound with the agonist to test for blockade of the current.
Visualizations
Signaling Pathway of TAAR1 and this compound
Caption: TAAR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining this compound activity via cAMP assay.
Logical Relationship of this compound's Effect on Dopamine Neuron Firing
References
- 1. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TAAR1 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 10. researchgate.net [researchgate.net]
- 11. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
EPPTB: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity and molecular targets of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB). This compound is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document details the mechanism of action of this compound, summarizes its pharmacological properties with quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Introduction
This compound, also known as RO5212773, was one of the first selective antagonists developed for the Trace Amine-Associated Receptor 1 (TAAR1).[1] Its discovery has been instrumental in elucidating the physiological roles of TAAR1, particularly in the regulation of dopaminergic neurotransmission within the mesolimbic system.[1][2] This guide serves as a technical resource for researchers investigating TAAR1 pharmacology and developing novel therapeutics targeting this receptor.
Biological Activity and Primary Target
This compound's primary biological activity is the potent and selective antagonism of TAAR1.[1] It also exhibits inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the receptor.[3][4] The potency of this compound is species-dependent, showing significantly higher affinity for the mouse TAAR1 compared to the rat and human orthologs.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the interaction of this compound with TAAR1 across different species.
Table 1: Inhibitory Potency (IC50) of this compound at TAAR1
| Species | Assay Type | Agonist | IC50 (nM) | Reference |
| Mouse | cAMP Accumulation | β-phenylethylamine (1.5 µM) | 27.5 ± 9.4 | [3] |
| Mouse | Inverse Agonism (cAMP) | - | 19 ± 12 | [3][4] |
| Rat | cAMP Accumulation | - | 4539 | [4][5] |
| Human | cAMP Accumulation | - | 7487 | [4][5] |
Table 2: Binding Affinity (Ki) of this compound for TAAR1
| Species | Ki (nM) | Reference |
| Mouse | 0.9 | [1] |
| Rat | 942 | [1] |
| Human | >5000 | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to TAAR1, thereby blocking the actions of endogenous trace amines and other TAAR1 agonists. TAAR1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound antagonizes this signaling cascade.
Furthermore, in dopaminergic neurons of the ventral tegmental area (VTA), TAAR1 activation leads to the opening of inwardly rectifying potassium (Kir) channels, resulting in hyperpolarization and a decrease in neuronal firing rate.[2][6] this compound blocks this TAAR1-mediated activation of Kir channels, leading to an increased firing frequency of these neurons.[2][6][7] Interestingly, the acute application of this compound has also been shown to increase the potency of dopamine at D2 receptors, suggesting a potential homeostatic feedback mechanism.[6]
Signaling Pathway Diagram
Caption: TAAR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture and Transfection for In Vitro Assays
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection complex by diluting plasmid DNA encoding the target receptor (e.g., mouse TAAR1) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
Incubate the complex at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.
-
cAMP Accumulation Assay
This assay is used to determine the effect of this compound on agonist-induced cAMP production.
-
Cell Plating: Plate transfected HEK293 cells into 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a TAAR1 agonist (e.g., 1.5 µM β-phenylethylamine, corresponding to the EC80) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology in VTA Slices
This technique is used to measure the effect of this compound on the firing rate of dopaminergic neurons.
-
Slice Preparation:
-
Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 200-300 µm thick coronal slices containing the VTA using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Visualize dopaminergic neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record spontaneous action potentials in current-clamp mode.
-
-
Drug Application:
-
Obtain a stable baseline recording of the neuron's firing rate.
-
Bath-apply a TAAR1 agonist (e.g., p-tyramine) to observe a decrease in firing frequency.
-
Co-apply this compound with the agonist to assess its ability to block the agonist-induced inhibition.
-
Apply this compound alone to observe its effect on the basal firing rate.
-
-
Data Analysis: Analyze the firing frequency (in Hz) before, during, and after drug application.
Schild Plot Analysis
This analysis is used to determine the mode of antagonism (e.g., competitive) of this compound.
-
Experimental Design: Generate full dose-response curves for a TAAR1 agonist (e.g., β-phenylethylamine) in the absence and presence of several fixed concentrations of this compound.
-
Data Collection: For each concentration of this compound, determine the EC50 of the agonist.
-
Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Schild Plot Construction: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Analysis: Perform a linear regression on the plotted data. A slope that is not significantly different from 1 is indicative of competitive antagonism. The x-intercept provides an estimate of the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Experimental and Logical Workflows
This compound Characterization Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of TAAR1. Its high potency and selectivity for the mouse receptor have enabled significant advances in our understanding of TAAR1's role in modulating monoaminergic systems. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and investigating the therapeutic potential of TAAR1 antagonism. The significant species differences in this compound potency highlight the importance of careful consideration of the experimental model when translating findings from preclinical to clinical settings.
References
- 1. Schild equation - Wikipedia [en.wikipedia.org]
- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. youtube.com [youtube.com]
Unraveling the Preclinical Profile of EPPTB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). The following sections detail its pharmacological activity, mechanism of action, and key experimental findings, offering a comprehensive resource for professionals in drug development and neuroscience research.
Core Pharmacological Data
This compound has been characterized as a potent and selective antagonist of TAAR1, with notable species-specific differences in its activity. It also exhibits inverse agonist properties by reducing the constitutive activity of TAAR1.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound across different species and assays.
| Species | Assay Type | Parameter | Value | Reference |
| Mouse | cAMP Production | IC₅₀ | 27.5 ± 9.4 nM | [1] |
| Mouse | Radioligand Binding | Kᵢ | 0.9 nM | [2] |
| Rat | cAMP Production | IC₅₀ | 4539 ± 2051 nM | [1] |
| Rat | Radioligand Binding | Kᵢ | 942 nM | [2] |
| Human | cAMP Production | IC₅₀ | 7487 ± 2109 nM | [1] |
| Human | Radioligand Binding | Kᵢ | >5000 nM | [2] |
This compound demonstrates significantly higher potency for the mouse TAAR1 compared to the rat and human receptors.
Inverse Agonist Activity
In the absence of a TAAR1 agonist, this compound was found to reduce basal cAMP levels in HEK293 cells stably expressing mouse TAAR1, indicating inverse agonist activity.[1]
| Parameter | Value |
| Reduction in basal cAMP | -12.3 ± 4.7% |
| IC₅₀ (inverse agonism) | 19 ± 12 nM |
Mechanism of Action: Modulation of Dopaminergic Signaling
This compound exerts its effects primarily through the antagonism of TAAR1, which plays a crucial role in modulating dopaminergic neurotransmission in the mesolimbic system.
Signaling Pathway
The proposed signaling cascade initiated by TAAR1 activation and its inhibition by this compound is depicted below. TAAR1 activation by endogenous trace amines (like p-tyramine) leads to Gs protein-mediated activation of adenylyl cyclase, resulting in cAMP production. This cascade ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels, causing hyperpolarization and a decrease in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA). This compound blocks this pathway, leading to an increased firing rate of these neurons.[1][3][4]
Key Preclinical Experimental Findings
Electrophysiological Effects on Dopaminergic Neurons
Electrophysiology studies using brain slices from the VTA have been pivotal in elucidating the functional consequences of TAAR1 antagonism by this compound.
The general workflow for investigating the effects of this compound on neuronal firing is outlined below.
References
- 1. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
The Selective TAAR1 Antagonist EPPTB: A Technical Review of its Role in Modulating Dopaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB) has emerged as a critical pharmacological tool for dissecting the physiological functions of the Trace Amine-Associated Receptor 1 (TAAR1). As the first selective antagonist developed for this receptor, this compound has been instrumental in elucidating the role of TAAR1 in regulating dopaminergic neurotransmission, with significant implications for psychiatric and neurodegenerative disorders.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, quantitative effects on neuronal activity, and the experimental protocols utilized for its characterization.
Core Mechanism of Action: Antagonism of TAAR1
This compound acts as a potent and selective antagonist of TAAR1.[2] Notably, it exhibits significant species-specific potency, with a much higher affinity for the mouse TAAR1 (mTAAR1) compared to the rat and human orthologs.[2] Some studies also suggest that this compound may act as an inverse agonist, reducing the basal activity of TAAR1 in the absence of an agonist.[3] This inverse agonism is evidenced by its ability to reduce TAAR1-stimulated cAMP production below basal levels.[3]
The primary mechanism by which this compound modulates dopaminergic neuron activity is through its blockade of TAAR1-mediated signaling cascades. TAAR1 activation by endogenous trace amines, such as p-tyramine, leads to the activation of inwardly rectifying potassium (K+) channels.[3][4][5] This results in hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA).[3][4][5] this compound, by blocking this TAAR1 activity, prevents this hyperpolarization and, consequently, leads to an increase in the spontaneous firing rate of these neurons.[3][5][6] This effect is absent in TAAR1 knockout mice, confirming the specificity of this compound's action.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from the literature regarding the effects of this compound on dopamine neuron activity and receptor binding.
| Parameter | Agonist/Condition | This compound Concentration | Effect | Reference |
| Dopamine Neuron Firing Rate (VTA) | Control (spontaneous firing) | 10 nM | Significant increase from baseline | [3] |
| p-Tyramine (TAAR1 agonist) | 10 nM | Prevents p-tyramine-induced reduction and increases firing above control | [3] | |
| p-Tyramine-Induced Current | p-Tyramine | 10 nM | Inhibition by 72 ± 2% | [5] |
| Holding Current (VTA DA neurons) | Basal | 10 nM | Induces an apparent inward current (-11.5 ± 1.1 pA) | [3] |
| Basal + Pargyline (MAO inhibitor) | 10 nM | Increased inward current (-25.9 ± 1.7 pA) | [3] | |
| cAMP Production (HEK293 cells with mTAAR1) | Basal | - | Reduced below basal levels (-12.3 ± 4.7%) | [3] |
| β-phenylethylamine (TAAR1 agonist) | IC50 = 27.5 ± 9.4 nM | Potent antagonism | [3] |
| Species | Receptor | IC50 (nM) | Ki (nM) | Reference |
| Mouse | TAAR1 | 27.5 ± 9.4 | 0.9 | [2][3] |
| Rat | TAAR1 | 4539 ± 2051 | 942 | [2][3] |
| Human | TAAR1 | 7487 ± 2109 | >5,000 | [2][3] |
Experimental Protocols
Electrophysiology in Brain Slices
A common experimental approach to assess the effects of this compound on neuronal activity involves whole-cell patch-clamp recordings from dopamine neurons in acute midbrain slices.
1. Slice Preparation:
-
Adult mice (3–6 months old) are anesthetized and decapitated.[3]
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl2, 2.5 CaCl2, 1.0 NaH2PO4, 26.2 NaHCO3, and 11 glucose, continuously bubbled with 95% O2 and 5% CO2.[3]
-
Horizontal midbrain slices (250 µm thick) are prepared using a vibratome.[3]
-
Slices are allowed to recover for at least 1 hour in a holding chamber with oxygenated aCSF.[3]
2. Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Dopamine neurons in the VTA are visually identified.
-
Whole-cell patch-clamp recordings are performed in either current-clamp mode to measure spontaneous firing rates or voltage-clamp mode to measure holding currents and agonist-induced currents.[5]
-
The internal pipette solution typically contains (in mM): 130 potassium gluconate, 4 MgCl2, 1.1 EGTA, 5 HEPES, 3.4 Na2ATP, 10 sodium creatine-phosphate, and 0.1 Na3GTP.[5]
-
This compound and other pharmacological agents are applied via bath perfusion.
cAMP Production Assay
To determine the effect of this compound on TAAR1 signaling, cyclic AMP (cAMP) production assays are performed in cell lines expressing the receptor.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the gene encoding for mouse, rat, or human TAAR1.[3]
2. Assay Performance:
-
Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then exposed to a TAAR1 agonist (e.g., β-phenylethylamine) in the presence or absence of varying concentrations of this compound.[3]
-
To assess inverse agonism, cells are treated with this compound alone.[3]
-
The intracellular cAMP levels are then measured using various commercially available kits (e.g., HTRF, ELISA).
Signaling Pathways and Logical Relationships
TAAR1-Mediated Modulation of Dopamine Neuron Firing
The primary signaling pathway modulated by this compound in dopaminergic neurons involves the antagonism of TAAR1's constitutive and agonist-induced activity. This can be visualized as a logical workflow.
Caption: Logical workflow of TAAR1 modulation of dopamine neuron firing.
Interaction between TAAR1 and Dopamine D2 Receptors
This compound has also been shown to indirectly modulate the function of dopamine D2 receptors (D2R). The literature suggests a functional and physical interaction between TAAR1 and D2R, potentially forming heterodimers. Blockade of TAAR1 with this compound leads to an increased potency of dopamine at the D2 receptor.[3][5] This suggests a homeostatic feedback mechanism where the loss of TAAR1-mediated inhibition is compensated by enhanced D2R-mediated inhibition.
Caption: Proposed interaction between TAAR1 and the Dopamine D2 receptor.
Conclusion
This compound has proven to be an invaluable tool for understanding the role of TAAR1 in the central nervous system. Its selective antagonism has allowed for the detailed characterization of TAAR1-mediated modulation of dopaminergic neuron activity. The quantitative data clearly demonstrate that by blocking the tonic activation of inwardly rectifying potassium channels, this compound increases the excitability of dopamine neurons. Furthermore, the interplay between TAAR1 and D2 receptors, as revealed by studies using this compound, points to a complex regulatory network governing dopamine homeostasis. Future research utilizing this compound and the development of novel TAAR1 antagonists with improved pharmacokinetic profiles will undoubtedly continue to unravel the therapeutic potential of targeting this receptor for a range of neurological and psychiatric conditions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
EPPTB: A Technical Whitepaper on its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
EPPTB (5-(4-ethoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide), also known as RO5212773, is a potent and selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1). It has been a critical pharmacological tool for elucidating the physiological roles of TAAR1, particularly in the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound. It is important to note that publicly available information on the formal safety and toxicity profile of this compound is limited. The majority of existing data is derived from in vitro and in vivo pharmacological studies aimed at understanding its mechanism of action rather than formal toxicology assessments. This document summarizes the known pharmacological and pharmacokinetic properties of this compound, discusses the potential safety implications of TAAR1 antagonism, and details the experimental protocols used in key pharmacological studies.
Introduction
This compound was the first selective antagonist developed for TAAR1, identified through high-throughput screening.[1] Its primary mechanism of action is the blockade of TAAR1, a G-protein coupled receptor (GPCR) activated by endogenous trace amines.[2] TAAR1 is expressed in key brain regions associated with monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).[1][3] By antagonizing TAAR1, this compound modulates the activity of dopaminergic and serotonergic neurons, highlighting its potential for investigating psychiatric and neurological disorders.[1][2] However, its utility in extensive in vivo studies has been limited by its high clearance.[1]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its potent and selective antagonism of TAAR1. Notably, this compound exhibits significant species-specific differences in its potency.
Receptor Binding and Functional Activity
This compound acts as a competitive antagonist and an inverse agonist at TAAR1.[2][4] As an inverse agonist, it has been shown to reduce the basal signaling activity of the receptor in the absence of an agonist.[2][4] The potency of this compound varies significantly across species, with a much higher affinity for the mouse TAAR1 compared to the rat and human receptors.[1]
| Species | Receptor | IC50 (nM) | Ki (nM) | Reference |
| Mouse | TAAR1 | 27.5 ± 9.4 | 0.9 | [1][4] |
| Rat | TAAR1 | 4539 ± 2051 | 942 | [1] |
| Human | TAAR1 | 7487 ± 2109 | >5000 | [1] |
Table 1: Species-Specific Potency of this compound at TAAR1
Effects on Neuronal Activity
In preclinical studies, this compound has been shown to increase the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN.[1] This effect is consistent with the blockade of a tonically active inhibitory receptor. The effects of this compound were absent in TAAR1 knockout mice, indicating a high degree of selectivity for its target.[2][5]
Pharmacokinetics
This compound demonstrates good bioavailability following intraperitoneal administration and can cross the blood-brain barrier, achieving a brain-to-plasma concentration ratio of 0.5.[1] However, the compound is characterized by high clearance, which has restricted its application in long-term in vivo studies.[1]
Safety and Toxicity Profile
There is a significant lack of publicly available, formal toxicology studies for this compound. The information summarized below is inferred from its pharmacological activity and the known roles of TAAR1.
General Toxicity
No classical toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), have been reported in the public domain for this compound.
Neurotoxicity
Direct neurotoxicity studies of this compound have not been published. However, its mechanism of action, which involves the modulation of dopamine and serotonin systems, suggests that high doses could potentially lead to adverse neurological effects. Preclinical studies have shown that this compound can have anticonvulsant and neuroprotective effects.[1] It does not appear to induce anxiety or affect locomotor activity in animal models.[1]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available data on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.
Potential Adverse Effects based on TAAR1 Antagonism
Given the role of TAAR1 in modulating monoaminergic systems, antagonism of this receptor could theoretically lead to:
-
Psychiatric Effects: Alterations in mood, and behavior due to changes in dopamine and serotonin signaling.
-
Motor Effects: As dopamine is crucial for motor control, TAAR1 antagonism could potentially influence motor function. However, studies have shown that this compound does not affect locomotor activity on its own.[1]
Conversely, the safety profile of TAAR1 agonists in clinical trials has been generally favorable, with the most common side effects being mild to moderate nausea and sedation, and a lower risk of movement and metabolic disorders compared to traditional antipsychotics. This may suggest that antagonism of TAAR1 could have a different, and not necessarily adverse, safety profile.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is used to determine the functional antagonism of this compound at the TAAR1 receptor.
-
Cell Line: HEK293 cells stably expressing human, mouse, or rat TAAR1.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound is added at various concentrations, followed by a fixed concentration of a TAAR1 agonist (e.g., β-phenylethylamine).
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology in Brain Slices
This technique is used to assess the effect of this compound on the firing rate of neurons.
-
Tissue Preparation: Coronal slices containing the VTA or DRN are prepared from mice.
-
Recording: Whole-cell patch-clamp or extracellular single-unit recordings are performed on identified dopamine or serotonin neurons.
-
Drug Application: A baseline firing rate is established, after which this compound is bath-applied to the slice.
-
Data Analysis: Changes in the firing frequency of the neurons are measured and compared to the baseline.
Visualizations
Signaling Pathway of TAAR1 Antagonism by this compound
Caption: Mechanism of this compound action on a presynaptic dopaminergic neuron.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for determining this compound's functional antagonism via a cAMP assay.
Conclusion
This compound remains a valuable research tool for understanding the function of TAAR1. However, a comprehensive assessment of its safety and toxicity profile is lacking in the public domain. The available data primarily focuses on its pharmacological effects as a potent and selective TAAR1 antagonist with significant species variability. While its on-target effects on the dopaminergic and serotonergic systems are well-characterized in preclinical models, the absence of formal toxicology studies necessitates caution in interpreting its overall safety profile. Further studies are required to establish a complete safety profile for this compound, especially if any of its analogs are considered for clinical development. Researchers and drug development professionals should be aware of these data gaps when utilizing this compound in their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with EPPTB
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) is a potent and selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1). It exhibits significantly higher potency for the mouse TAAR1 receptor compared to its rat and human counterparts, making it a valuable tool for investigating the physiological roles of TAAR1 in preclinical mouse models. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo studies.
Mechanism of Action
This compound exerts its effects by blocking the activation of TAAR1. In dopaminergic neurons of the ventral tegmental area (VTA), TAAR1 activation by endogenous trace amines leads to the opening of inwardly rectifying potassium (K+) channels. This hyperpolarizes the neuron, reducing its firing rate. This compound, as an antagonist/inverse agonist, prevents this action, leading to a disinhibition of the neuron and an increase in its firing frequency. This modulation of dopaminergic activity underlies many of the observed in vivo effects of this compound.
Signaling Pathway of TAAR1 Antagonism by this compound
Caption: TAAR1 activation by trace amines leads to K+ channel opening and decreased neuronal firing. This compound blocks this, causing increased firing.
Quantitative Data
In Vitro Potency of this compound
| Receptor Species | IC50 (nM) |
| Mouse TAAR1 | 27.5 |
| Rat TAAR1 | 4539 |
| Human TAAR1 | 7487 |
This data highlights the high potency of this compound for the mouse TAAR1 receptor.
In Vivo Pharmacokinetic Parameters (Mouse)
Note: Comprehensive pharmacokinetic data for this compound in mice is limited in publicly available literature. A key reported characteristic is its high clearance, which may limit its duration of action in vivo. A favorable brain-to-plasma ratio of 0.5 has been noted, suggesting good central nervous system penetration[1].
| Parameter | Value | Route of Administration |
| Brain/Plasma Ratio | 0.5 | Not Specified |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Model: Due to the species selectivity of this compound, C57BL/6J mice or other relevant mouse strains are recommended. The use of TAAR1 knockout mice is highly advised for control experiments to confirm that the observed effects are TAAR1-dependent.
-
Vehicle Selection: The optimal vehicle for this compound for in vivo administration has not been universally established and may need to be empirically determined. A common starting point for hydrophobic compounds is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to test the vehicle alone as a control in all experiments.
-
Route of Administration: Intraperitoneal (i.p.) and intravenous (i.v.) injections are the most commonly cited routes for this compound administration in mice.
Protocol 1: Intraperitoneal (i.p.) Injection for Behavioral Studies
This protocol is suitable for assessing the effects of this compound on behaviors such as locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., Sterile Saline with 5% DMSO and 5% Tween 80)
-
Sterile syringes and needles (25-27 gauge)
-
Experimental mice
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.
-
For a dose of 30 mg/kg in a 25 g mouse with an injection volume of 10 ml/kg (0.25 ml), the required concentration would be 3 mg/ml.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Lift the mouse's hindquarters to a slight head-down tilt.
-
Insert the needle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the injection slowly.
-
-
Behavioral Observation:
-
Place the mouse in the behavioral apparatus (e.g., open field arena) and record activity for the desired duration.
-
Experimental Workflow for a Behavioral Study
Caption: Workflow for an in vivo behavioral experiment using this compound.
Protocol 2: Intravenous (i.v.) Injection for Pharmacokinetic or Acute Electrophysiology Studies
This protocol is suitable for studies requiring rapid systemic delivery of this compound.
Materials:
-
This compound
-
Vehicle (e.g., Sterile Saline with a low percentage of a solubilizing agent)
-
Sterile syringes and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Experimental mice
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, clear solution of this compound in the chosen vehicle suitable for intravenous injection. Ensure no particulates are present.
-
For a 5 mg/kg dose in a 25 g mouse with an injection volume of 5 ml/kg (0.125 ml), the concentration would be 1 mg/ml.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restrainer, exposing the tail.
-
If necessary, use a heat lamp to gently warm the tail and dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Administer the injection slowly.
-
-
Sample Collection or Electrophysiological Recording:
-
For pharmacokinetic studies, collect blood samples at predetermined time points.
-
For acute electrophysiology, proceed with the experimental setup.
-
Mandatory Visualizations
Logical Relationship of this compound's Effects
Caption: Causal chain from this compound administration to behavioral outcomes.
References
Application Notes and Protocols for EPPTB Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide), also known as RO5212773, is a potent and selective antagonist or inverse agonist of the mouse trace amine-associated receptor 1 (mTAAR1).[1][2][3] It displays significantly lower potency for the rat and human TAAR1 isoforms, making it a specific tool for investigating mTAAR1 function in murine models.[1][2] this compound has been instrumental in elucidating the role of TAAR1 in regulating dopaminergic signaling within the mesolimbic system.[2][4][5] However, it is crucial to note that the pharmacokinetic properties of this compound may limit its utility in in vivo studies.[1]
These application notes provide a comprehensive overview of the known dosages, experimental protocols, and signaling pathways associated with this compound in the context of mouse model research.
Data Presentation: Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dosage and potency in mouse models and related in vitro systems.
| Parameter | Value | Species/System | Application | Reference |
| In Vivo Dosage | 2.5 mg/kg | Mouse | Intravenous (i.v.) | [1] |
| Pharmacokinetics (at 2.5 mg/kg i.v.) | Clearance: 87 mL/min/kgt½: 1.9 hBrain/Plasma Ratio: 0.5 | Mouse | Intravenous (i.v.) | [1] |
| Ex Vivo Concentration | 10 nM | Mouse Ventral Tegmental Area (VTA) Slices | Electrophysiology | [4] |
| IC50 (cAMP Production Inhibition) | 27.5 ± 9.4 nM | Mouse TAAR1 (in HEK293 cells) | In vitro Assay | [4][6] |
| IC50 (Inverse Agonism - Basal cAMP Reduction) | 19 ± 12 nM | Mouse TAAR1 (in HEK293 cells) | In vitro Assay | [4][6] |
| Binding Affinity (Ki) | 0.9 nM | Mouse TAAR1 | In vitro Assay | [2] |
Signaling Pathways
This compound acts as an antagonist or inverse agonist at the mTAAR1, a G protein-coupled receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling cascades, primarily impacting cyclic AMP (cAMP) levels and the activity of inwardly rectifying potassium (Kir) channels.
Caption: this compound antagonism of mTAAR1 signaling.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Solubilization: this compound is soluble in DMSO and ethanol up to 100 mM.[6] For a stock solution, dissolve this compound powder in a minimal amount of DMSO.
-
Dilution for Injection: Further dilute the stock solution with a suitable vehicle for in vivo use, such as saline. The final concentration of DMSO should be minimized (typically <5%) to avoid toxicity. A common vehicle might consist of DMSO, ethanol, and saline.
-
Vortexing: Ensure the final solution is clear and homogenous by vortexing thoroughly.
-
Sterilization: If necessary, filter-sterilize the final solution using a 0.22 µm syringe filter.
Administration of this compound to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for drug administration in mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.[7][8]
a. Intravenous (i.v.) Injection (Tail Vein):
-
Purpose: To achieve rapid and complete systemic circulation.
-
Procedure:
-
Restrain the mouse, for example, in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Using a fine-gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins.
-
Slowly inject the prepared this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
b. Intraperitoneal (i.p.) Injection:
-
Purpose: For systemic administration with relatively rapid absorption.
-
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert a needle (e.g., 25-27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution into the peritoneal cavity.
-
c. Subcutaneous (s.c.) Injection:
-
Purpose: For slower, more sustained absorption.
-
Procedure:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert a needle (e.g., 25-27G) into the base of the skin tent.
-
Inject the this compound solution into the subcutaneous space.
-
d. Oral Gavage (p.o.):
-
Purpose: To mimic the oral route of administration.
-
Procedure:
-
Restrain the mouse firmly.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the mouth and advance it along the esophagus into the stomach.
-
Slowly administer the this compound solution.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in mouse models.
Caption: General experimental workflow for this compound studies in mice.
Important Considerations
-
Species Specificity: Due to the significantly lower affinity of this compound for rat and human TAAR1, findings from mouse studies may not be directly translatable to other species.[2]
-
Pharmacokinetics: The reported pharmacokinetic profile of this compound in mice suggests a relatively short half-life, which should be considered in the design of chronic dosing studies.[1] The limited brain penetration (brain/plasma ratio of 0.5) may also influence its central nervous system effects.[1]
-
Inverse Agonism: this compound has been shown to act as an inverse agonist, reducing the basal activity of mTAAR1.[4][6] This is an important consideration when interpreting results, as the effects may not be solely due to the blockade of endogenous agonist activity.
-
Control Groups: Appropriate control groups are essential. These should include a vehicle-treated group and, ideally, TAAR1 knockout mice to confirm that the observed effects of this compound are specifically mediated by mTAAR1.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 6. This compound | Trace Amine 1 (TA1) Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Frontiers | Comparison of Administration Routes on the Protective Effects of Bee Venom Phospholipase A2 in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing EPPTB Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) is a potent and selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3][4] It exhibits significantly higher potency for the mouse TAAR1 compared to the rat and human orthologs.[1][2][4] Due to its role in modulating dopaminergic signaling, this compound is a valuable tool in neuroscience research, particularly in studies related to psychiatric and neurodegenerative disorders.[5] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 378.39 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [1][2] |
| CAS Number | 1110781-88-8 | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Ethanol | Up to 100 mM | [1][2] |
| Storage of Solid | Store at +4°C or -20°C | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)
-
Sterile, amber glass vials or cryovials for long-term storage
-
Pipette tips
Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparations:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Molecular Weight = 378.39 g/mol ).
-
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 378.39 g/mol x 1000 mg/g = 3.78 mg
-
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 3.78 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If any solid particles remain, continue vortexing. For compounds that are difficult to dissolve, brief sonication (5-10 minutes) in a water bath can be beneficial. Gentle warming up to 37°C may also aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[4]
-
Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or buffer. It is recommended to perform serial dilutions to achieve the desired final concentration.
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Hypothetical Signaling Pathway
Caption: A diagram showing this compound as an antagonist of the TAAR1 signaling pathway.
References
Application Notes and Protocols for EPPTB in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide), also known as Ro 5212773, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] In the central nervous system, TAAR1 is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopaminergic and serotonergic neurons.[2][3] this compound has been instrumental in elucidating the physiological role of TAAR1, demonstrating that this receptor is tonically active in certain neuronal populations and that its blockade can significantly alter neuronal excitability.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, protocols for its application in brain slice recordings, and expected outcomes.
Mechanism of Action
This compound acts as an antagonist or inverse agonist at the TAAR1 receptor.[1] In dopaminergic neurons of the ventral tegmental area (VTA) and serotonergic neurons of the dorsal raphe nucleus (DRN), TAAR1 is believed to be tonically activated by endogenous trace amines. This tonic activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in firing rate.[1][2][3][4]
By blocking the binding of endogenous agonists to TAAR1, this compound prevents the activation of GIRK channels.[2][3][4] This reduction in outward potassium conductance leads to a depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold and thereby increasing its spontaneous firing rate.[2][3][4] The effects of this compound are absent in TAAR1 knockout mice, confirming its specificity of action.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neuronal activity as reported in the literature.
Table 1: Affinity of this compound for TAAR1 in Different Species
| Species | Receptor | Affinity (Ki) |
| Mouse | mTAAR1 | 0.9 nM |
| Rat | rTAAR1 | 942 nM |
| Human | hTAAR1 | >5,000 nM |
Data sourced from Wikipedia.[1]
Table 2: Electrophysiological Effects of this compound on Dopaminergic Neurons in the Ventral Tegmental Area (VTA) of Mice
| Experimental Condition | Parameter | Control/Baseline | This compound Application | Fold Change |
| Spontaneous Firing Rate | Firing Frequency (Hz) | 1.0 ± 0.2 | 2.3 ± 0.6 (at 40 µM) | ~2.3 |
| p-Tyramine (TAAR1 agonist) induced inhibition | Firing Frequency (Hz) | 0.5 ± 0.1 | 15.1 ± 1.0 (with p-tyramine) | ~30.2 |
Data for spontaneous firing rate sourced from Bradaia et al., 2009.[5] Data for p-Tyramine co-application sourced from Espinoza et al., 2011.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of this compound: this compound is typically supplied as a solid. To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10-50 mM.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution into the artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 1-40 µM). Ensure the final concentration of DMSO is minimal (ideally ≤ 0.1%) to avoid off-target effects. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: Electrophysiological Recordings from Acute Brain Slices
This protocol is adapted from standard procedures for whole-cell patch-clamp recordings in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize a mouse (e.g., with isoflurane or a ketamine/xylazine mixture) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose.[5] b. Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution. c. Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., VTA or DRN). d. Transfer the slices to a holding chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.
2. Electrophysiological Recording: a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. b. Visualize neurons within the VTA or DRN using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. A typical internal solution for whole-cell recordings might contain (in mM): 130 K-gluconate, 4 MgCl2, 1.1 EGTA, 5 HEPES, 3.4 Na2ATP, 10 sodium creatine-phosphate, and 0.1 Na3GTP. d. Establish a gigaseal and obtain a whole-cell recording configuration from a target neuron. e. Record spontaneous firing activity in current-clamp mode or holding currents in voltage-clamp mode.
3. Application of this compound: a. After obtaining a stable baseline recording for several minutes, switch the perfusion to an aCSF solution containing the desired concentration of this compound. b. Record the neuronal activity for a sufficient duration to observe the full effect of the drug. c. To determine if the effect is reversible, perform a washout by switching the perfusion back to the control aCSF.
4. Data Analysis: a. Detect and sort action potentials to calculate the mean firing rate before, during, and after this compound application. b. In voltage-clamp recordings, measure the change in holding current induced by this compound. c. Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in a neuron with tonic TAAR1 activity.
Experimental Workflow for this compound Electrophysiology
Caption: Experimental workflow for electrophysiological studies using this compound.
References
- 1. Perforated patch electrophysiology recordings [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [mdpi.com]
- 4. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 5. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating TAAR1 Signaling Using EPPTB
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), in studying its signaling pathways.
Introduction to this compound and TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines.[1] It is a promising drug target for a variety of psychiatric and neurodegenerative disorders.[1][2][3] this compound is a potent and selective antagonist of TAAR1, and has been characterized as a valuable tool for elucidating TAAR1-specific signaling mechanisms.[1][2] Notably, this compound displays species-specific potency, with significantly higher affinity for the mouse TAAR1 compared to the rat and human orthologs.[1][4][5] In some cellular systems, this compound has been observed to act as an inverse agonist, reducing the basal activity of TAAR1.[1][6]
Data Presentation
This compound Potency at TAAR1 Orthologs
| Species | Assay Type | Parameter | Value | Reference |
| Mouse | cAMP Accumulation | IC₅₀ | 27.5 ± 9.4 nM | [1] |
| Mouse | cAMP Accumulation (in absence of agonist) | IC₅₀ | 19 ± 12 nM | [1] |
| Rat | cAMP Accumulation | IC₅₀ | 4539 ± 2051 nM | [1] |
| Human | cAMP Accumulation | IC₅₀ | 7487 ± 2109 nM | [1] |
Electrophysiological Effects of this compound on Dopamine Neurons in the Ventral Tegmental Area (VTA)
| Parameter | Condition | Effect of this compound | Reference |
| Firing Frequency | Alone | Increases firing frequency | [1][2][3] |
| Firing Frequency | In presence of p-tyramine (TAAR1 agonist) | Prevents p-tyramine-induced reduction in firing frequency | [1][2][3] |
| Inwardly Rectifying K⁺ Current | In presence of p-tyramine (TAAR1 agonist) | Blocks p-tyramine-mediated activation | [1][2][3] |
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway Modulation by this compound
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of EPPTB in Epilepsy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a potential therapeutic target for various neurological and psychiatric disorders. N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl) benzamide (EPPTB) is a potent and selective antagonist of the mouse TAAR1.[1] Recent studies have demonstrated its anticonvulsant properties, making it a valuable tool for epilepsy research. These application notes provide a comprehensive overview of the use of this compound in preclinical epilepsy models, including detailed experimental protocols and quantitative data.
In Vivo Anticonvulsant Effects of this compound
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a widely used screening method for potential antiepileptic drugs. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound on PTZ-induced seizures in mice.
| Treatment Group | Seizure Latency (minutes) | Seizure Score (Racine Scale) |
| Control (Vehicle) | 5.2 ± 0.8 | 4.5 ± 0.5 |
| This compound (10 mg/kg) | 12.6 ± 1.5 | 2.1 ± 0.4 |
| This compound (20 mg/kg) | 18.3 ± 2.1 | 1.2 ± 0.3 |
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the experiment.
2. Reagents:
-
This compound (Tocris Bioscience or equivalent).
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent).
-
Vehicle: 10% Tween 80 in sterile saline.
3. Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle.
-
Prepare a solution of PTZ in sterile saline.
4. Experimental Procedure:
-
Divide mice into three groups: Control (Vehicle), this compound (10 mg/kg), and this compound (20 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after this compound/vehicle administration, inject PTZ (60 mg/kg, i.p.) to induce seizures.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Record the latency to the first generalized tonic-clonic seizure.
-
Observe and score the seizure severity for 30 minutes using the Racine scale.
5. Racine Scale for Seizure Scoring:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
Experimental Workflow
Caption: Workflow for the in vivo PTZ-induced seizure experiment.
Ex Vivo Effects of this compound on Neuronal Excitability
Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This technique allows for the direct measurement of neuronal electrical properties and the effect of this compound on neuronal excitability in brain tissue.
Quantitative Data Summary
The following table summarizes the ex vivo effects of this compound on the electrophysiological properties of hippocampal CA1 pyramidal neurons.
| Parameter | Control | This compound (10 µM) |
| Resting Membrane Potential (mV) | -68.4 ± 2.1 | -75.2 ± 2.5 |
| Firing Frequency (Hz) at 100 pA | 15.3 ± 1.8 | 8.1 ± 1.2 |
| Action Potential Threshold (mV) | -45.1 ± 1.5 | -40.5 ± 1.8 |
Experimental Protocol
1. Animals and Slice Preparation:
-
Use C57BL/6 mice (4-6 weeks old).
-
Anesthetize the mouse with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
aCSF Cutting Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose.
-
Prepare 300-400 µm thick coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
aCSF Recording Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose.
2. Electrophysiological Recordings:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance).
-
Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH 7.3, 290-300 mOsm).
-
Establish a whole-cell patch-clamp configuration.
-
Record in current-clamp mode to measure resting membrane potential, action potential firing frequency (by injecting depolarizing current steps), and action potential threshold.
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound (10 µM) and record the changes in neuronal properties.
Experimental Workflow
Caption: Workflow for ex vivo whole-cell patch-clamp experiments.
Proposed Signaling Pathway
This compound, as a TAAR1 antagonist, is thought to exert its anticonvulsant effects by modulating neuronal excitability through a G-protein coupled signaling pathway. The proposed mechanism involves the inhibition of inwardly rectifying potassium (GIRK/Kir) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound's anticonvulsant action.
Conclusion
This compound demonstrates significant potential as a research tool for investigating the role of TAAR1 in epilepsy. Its ability to reduce seizure severity in vivo and decrease neuronal excitability ex vivo provides a strong basis for further exploration of TAAR1 antagonists as a novel class of antiepileptic drugs. The protocols and data presented here offer a foundation for researchers to design and execute their own studies on this compound and its applications in epilepsy research.
References
Application Notes and Protocols: EPPTB and its Effect on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide) is a potent and selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and plays a crucial role in modulating monoaminergic systems.[3] Due to its ability to modulate neuronal activity, this compound serves as a valuable pharmacological tool for investigating the physiological functions of TAAR1 and for exploring its therapeutic potential in neurological and psychiatric disorders. These application notes provide a comprehensive overview of this compound's effects on neuronal excitability and detailed protocols for its experimental application.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist and an inverse agonist at the TAAR1 receptor.[4] In its antagonist role, this compound blocks the binding of TAAR1 agonists, such as p-tyramine, thereby preventing the receptor's activation.[4][5] As an inverse agonist, this compound can reduce the basal, constitutive activity of TAAR1, leading to a decrease in downstream signaling even in the absence of an agonist.[2][4]
The primary mechanism by which TAAR1 activation influences neuronal excitability is through the modulation of inwardly rectifying potassium (Kir) channels.[4][5] TAAR1 is coupled to Gαs, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade results in the opening of Kir channels, leading to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal firing.[1][4]
By blocking this pathway, this compound prevents the opening of these Kir channels. This results in a more depolarized membrane potential, an increase in neuronal input resistance, and a subsequent increase in the spontaneous firing rate of neurons, particularly dopaminergic neurons in the Ventral Tegmental Area (VTA).[4][5]
Data Presentation
Quantitative Effects of this compound on TAAR1 and Neuronal Properties
| Parameter | Species/Cell Type | Agonist (if any) | This compound Concentration | Observed Effect | Reference |
| IC50 | Mouse TAAR1 (HEK293 cells) | β-phenylethylamine (1.5 µM) | 27.5 ± 9.4 nM | Inhibition of cAMP production | [4] |
| IC50 | Rat TAAR1 (HEK293 cells) | β-phenylethylamine (1.5 µM) | 4539 nM | Inhibition of cAMP production | [2] |
| IC50 | Human TAAR1 (HEK293 cells) | β-phenylethylamine (1.5 µM) | 7487 nM | Inhibition of cAMP production | [2] |
| Inverse Agonism (IC50) | Mouse TAAR1 (HEK293 cells) | None | 19 ± 12 nM | Reduction of basal cAMP levels | [4] |
| Firing Rate (VTA DA Neurons) | Wild-Type Mouse | p-tyramine | 10 nM | Reversed p-tyramine-induced decrease in firing rate (from 0.5 ± 0.1 Hz to 15.1 ± 1.0 Hz) | [4] |
| Firing Rate (VTA DA Neurons) | Wild-Type Mouse | None | Not specified | Increased spontaneous firing rate | [4] |
| Input Resistance (VTA DA Neurons) | Wild-Type Mouse | None | Not specified | 16% increase | [4] |
| Membrane Potential (VTA DA Neurons) | Wild-Type Mouse | None | Not specified | Depolarization to -35.8 ± 0.3 mV | [4] |
| Outward Current Inhibition (VTA DA Neurons) | Wild-Type Mouse | p-tyramine (10 µM) | 10 nM | 72 ± 2% inhibition of p-tyramine-induced outward current | [4] |
Mandatory Visualizations
Caption: Signaling pathway of TAAR1 activation and its inhibition by this compound.
Caption: Experimental workflow for ex vivo electrophysiology.
Experimental Protocols
Protocol 1: Ex Vivo Electrophysiology on Ventral Tegmental Area (VTA) Slices
This protocol details the procedure for whole-cell patch-clamp recordings from dopaminergic neurons in acute mouse brain slices to assess the effect of this compound on neuronal excitability.
1. Materials and Solutions:
-
Animals: C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Isoflurane or other approved anesthetic
-
Cutting Solution (Ice-cold and bubbled with 95% O2 / 5% CO2):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
-
Artificial Cerebrospinal Fluid (ACSF) (Bubbled with 95% O2 / 5% CO2):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
-
Internal Solution for Patch Pipettes:
-
K-gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Phosphocreatine: 10 mM
-
(Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm)
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in ACSF on the day of the experiment.
2. Procedure:
-
Anesthesia and Decapitation: Anesthetize the mouse with isoflurane and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Slicing:
-
Glue the brain to the stage of a vibratome.
-
Prepare 250-300 µm thick coronal slices containing the VTA.
-
Collect slices in a holding chamber with oxygenated ACSF at 32-34°C.
-
-
Recovery: Allow slices to recover for at least 1 hour before recording.
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope continuously perfused with oxygenated ACSF at 32-34°C.
-
Identify VTA neurons using infrared differential interference contrast (IR-DIC) microscopy. Dopaminergic neurons are typically larger and located in the parabrachial pigmented nucleus or the paranigral nucleus.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline spontaneous firing rate, membrane potential, and input resistance in current-clamp mode.
-
Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM).
-
Record the changes in firing rate, membrane potential, and input resistance for at least 10-15 minutes.
-
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal excitability.
Protocol 2: Pilocarpine-Induced Seizure Model in Mice
This protocol describes the induction of seizures in mice to evaluate the anticonvulsant effects of this compound.
1. Materials and Solutions:
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine Methyl Nitrate: 1 mg/kg, dissolved in saline.
-
Pilocarpine Hydrochloride: 300 mg/kg, dissolved in saline.
-
This compound: Desired dose, formulated for intraperitoneal (i.p.) injection.
-
Diazepam: 10 mg/kg, for terminating status epilepticus.
2. Procedure:
-
Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to minimize peripheral cholinergic effects.
-
This compound Administration: 30 minutes after scopolamine, administer this compound or vehicle (i.p.).
-
Seizure Induction: 30 minutes after this compound/vehicle administration, inject pilocarpine (300 mg/kg, i.p.).
-
Behavioral Observation:
-
Immediately after pilocarpine injection, place the mouse in an observation chamber.
-
Observe and score seizure activity for at least 2 hours using the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Record the latency to the first seizure and the highest seizure stage reached.
-
-
Termination of Status Epilepticus: If status epilepticus (continuous seizures) persists for more than 30 minutes, administer diazepam (10 mg/kg, i.p.).
-
Data Analysis: Compare the seizure latency, severity, and duration between the this compound-treated and vehicle-treated groups.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental conditions and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Electrophysiology Protocol [protocols.io]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Commercial Sources and Application Notes for EPPTB
For Researchers, Scientists, and Drug Development Professionals
Product Name: EPPTB (N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) Synonyms: Ro 5212773 Target: Trace Amine-Associated Receptor 1 (TAAR1) Antagonist
Introduction
This compound is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). It serves as a valuable research tool for investigating the physiological and pathological roles of TAAR1. Notably, this compound exhibits species-specific potency, with significantly higher affinity for the mouse TAAR1 compared to rat and human receptors. This document provides a comprehensive overview of commercial sources for this compound, its biochemical properties, and detailed protocols for its application in key research experiments.
Commercial Sources for this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the specifications from several reputable vendors. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| Tocris Bioscience | 4518 | ≥98% (HPLC) | Solid | +4°C |
| R&D Systems | 4518 | ≥98% | Solid | +4°C |
| Cayman Chemical | 34330 | ≥90% | Solid | -20°C |
| Abcam | ab146198 | >99% | Solid | -20°C |
| MSE Supplies (Tribioscience) | TBI1199 | >98% | Powder | -20°C |
| Astor Scientific | TBI1199 | >98% | Powder | -20°C |
| GlpBio | GC14217 | >98% | Solid | -20°C |
| MedChemExpress | HY-100371 | >98% | Solid | -20°C (powder) |
Physicochemical and Pharmacological Properties
This compound is characterized by its high affinity and selectivity for TAAR1, acting as an antagonist and, in some systems, an inverse agonist. Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [1][2] |
| Molecular Weight | 378.39 g/mol | [2] |
| CAS Number | 1110781-88-8 | [1][2] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | [2] |
| Storage of Stock Solutions | -20°C for up to 1 month, -80°C for up to 6 months |
Potency and Selectivity
This compound's antagonist activity is most potent at the mouse TAAR1 receptor.
| Species | IC₅₀ (cAMP Assay) | Kᵢ (Binding Assay) | Reference |
| Mouse | 27.5 ± 9.4 nM | 0.9 nM | [1] |
| Rat | 4539 ± 2051 nM | 942 nM | [1] |
| Human | 7487 ± 2109 nM | >5000 nM | [1] |
Signaling Pathway of TAAR1 and this compound
The following diagram illustrates the signaling cascade initiated by TAAR1 activation and its inhibition by this compound.
Caption: TAAR1 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro cAMP Antagonist Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced changes in intracellular cAMP levels in cells expressing TAAR1.
Experimental Workflow for cAMP Assay
Caption: Workflow for an in vitro cAMP antagonist assay.
Materials:
-
HEK293 cells stably expressing mouse TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound
-
TAAR1 agonist (e.g., p-tyramine)
-
cAMP assay kit (e.g., HTRF-based kit)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing mouse TAAR1 in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and the TAAR1 agonist in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to test a range of concentrations.
-
Antagonist Pre-incubation: Remove the culture medium from the wells and replace it with assay buffer containing the desired concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the TAAR1 agonist at a concentration that elicits approximately 80% of its maximal response (EC₈₀). Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Electrophysiological Recording of Dopaminergic Neurons
This protocol describes how to measure the effect of this compound on the firing rate of dopamine neurons in acute brain slices.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Vibrating microtome (vibratome)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling recording electrodes
-
Artificial cerebrospinal fluid (aCSF), ice-cold and at room temperature
-
Internal solution for the recording pipette
-
This compound and TAAR1 agonist (e.g., p-tyramine)
Solutions:
-
Ice-cold slicing aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 1 MgCl₂, 2.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording aCSF (in mM): Same as slicing aCSF, but at room temperature.
-
Internal pipette solution (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold slicing aCSF.
-
Cut horizontal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) using a vibratome.
-
Transfer the slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with recording aCSF.
-
Identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record the spontaneous firing rate of the neuron for a stable baseline period.
-
-
Drug Application:
-
To test the antagonist effect, first perfuse the slice with a TAAR1 agonist (e.g., 10 µM p-tyramine) and observe the expected decrease in firing rate.
-
Co-apply this compound (e.g., 10 nM) with the agonist to determine if it reverses the agonist's effect.
-
To test for inverse agonism, apply this compound alone and observe any changes in the baseline firing rate.
-
-
Data Analysis:
-
Measure the firing frequency (in Hz) during the baseline, agonist application, and antagonist/inverse agonist application periods.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes in firing rate.
-
Conclusion
This compound is a critical tool for the study of TAAR1 function, particularly in rodent models. The information and protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of this important receptor in various physiological and disease states. It is essential to carefully consider the species-specific potency of this compound when planning experiments.
References
Troubleshooting & Optimization
EPPTB solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of EPPTB. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide) is a potent and selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] It is a valuable pharmacological tool for studying the role of TAAR1 in psychiatric and neurodegenerative disorders.[3] this compound exhibits higher potency for the mouse TAAR1 receptor compared to the rat and human receptors.[4]
Q2: What are the recommended solvents for dissolving this compound?
Based on technical data sheets, the recommended solvents for this compound are DMSO and ethanol.[5][6][7]
Q3: What is the maximum achievable concentration of this compound in these solvents?
The solubility of this compound can vary slightly between batches. However, the following table summarizes the generally achievable concentrations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 37.84 - 100 | 100 |
| Ethanol | 37.84 | 100 |
Data sourced from multiple suppliers.[4][6][7][8] Note that achieving higher concentrations in DMSO may require ultrasonication.[4][8]
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. This section also includes a workflow diagram for the procedure.
Q5: How should I store this compound?
-
Solid Form: Store at +4°C for short-term storage or -20°C for long-term storage.[5][6][7] The solid compound is stable for at least four years when stored at -20°C.[5]
-
Stock Solutions: Aliquot and store solutions at -20°C or -80°C. Solutions in DMSO may be stored for up to 1-3 months at -20°C and up to 6 months at -80°C.[4][8] It is recommended to avoid repeated freeze-thaw cycles.[4][8]
Q6: What is the mechanism of action of this compound?
This compound acts as an antagonist/inverse agonist at the TAAR1 receptor. It blocks the TAAR1-mediated activation of inwardly rectifying potassium (K+) channels.[3][9][10] This action increases the firing frequency of dopaminergic neurons in the ventral temental area (VTA) and enhances the potency of dopamine at the D2 receptor.[9][11] As an inverse agonist, this compound can also reduce basal cAMP levels in vitro.[7]
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter during your experiments.
Issue 1: My this compound powder is not dissolving completely in the solvent.
If you are having trouble dissolving this compound, follow these steps:
-
Verify Solvent and Concentration: Double-check that you are using a recommended solvent (DMSO or ethanol) and that you have not exceeded the maximum recommended concentration (see solubility table above).
-
Gentle Warming: Warm the solution gently to 37°C. This can help increase the dissolution rate.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: If clumps persist, place the vial in an ultrasonic bath for a short period. This is particularly effective for preparing higher concentration stock solutions in DMSO.[4][8]
Issue 2: A precipitate forms when I dilute my this compound stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.
-
Cause: When the organic stock solution is added to an aqueous buffer, the solvent environment changes drastically, causing the compound to fall out of solution.
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by many cell lines, but this should be empirically determined.
-
Add to Vortexing Buffer: Add the this compound stock solution dropwise into the aqueous buffer while the buffer is being vortexed. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use of Surfactants or Co-solvents: For particularly challenging situations, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent in the final aqueous solution can help to maintain the solubility of the compound.[12][13]
-
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound (Molecular Weight: 378.39 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.78 mg of this compound. Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (378.39 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 3.78 mg
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Close the vial tightly and vortex the solution until the this compound is completely dissolved.
-
Assist Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C and/or place it in a sonicator bath for 5-10 minutes.
-
Inspect Solution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. axonmedchem.com [axonmedchem.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Trace Amine 1 (TA1) Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. This compound | Trace Amine 1 (TA1) Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 11. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EPPTB In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EPPTB in in vivo experiments.
Troubleshooting Guides
Issue 1: Suboptimal or Unexpected In Vivo Efficacy
Question: I am not observing the expected physiological or behavioral effects of this compound in my in vivo model. What are the potential causes and troubleshooting steps?
Answer:
Suboptimal in vivo efficacy of this compound can stem from several factors, primarily related to its species-specific potency and pharmacokinetic profile. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Species Compatibility:
-
Problem: this compound exhibits significant species-dependent potency, with high affinity for mouse TAAR1 but substantially lower affinity for rat and human TAAR1.[1][2]
-
Solution: Ensure your animal model is appropriate for this compound's pharmacological profile. It is most effective in mouse models. For studies in rats or other species, a much higher dose may be required, which could introduce off-target effects.
2. Address Pharmacokinetic Limitations:
-
Problem: this compound has a high clearance rate, which can limit its in vivo usefulness and duration of action.[1][2][3]
-
Solution:
-
Dosing Regimen: Consider optimizing the dosing regimen. This may involve more frequent administrations or the use of a continuous delivery method (e.g., osmotic mini-pumps) to maintain effective plasma and brain concentrations.
-
Bioavailability: this compound has good bioavailability with intraperitoneal administration and can cross the blood-brain barrier.[2] However, the rapid clearance remains a challenge.
-
3. Confirm Target Engagement:
-
Problem: It is crucial to confirm that this compound is reaching its target, the TAAR1 receptor, at a sufficient concentration to exert its antagonistic effect.
-
Solution:
-
Ex Vivo Analysis: If feasible, conduct ex vivo electrophysiology on brain slices (e.g., ventral tegmental area) from treated animals to confirm the modulation of neuronal firing rates, a known downstream effect of this compound.[2][4][5]
-
Control Experiments: Use TAAR1 knockout mice as a negative control. The effects of this compound should be absent in these animals, confirming its on-target action.[4][5][6][7]
-
Issue 2: Solubility and Formulation Challenges
Question: I am having difficulty dissolving this compound for in vivo administration. What are the recommended solvents and formulation protocols?
Answer:
This compound has limited aqueous solubility, which can present a challenge for preparing formulations suitable for in vivo use.
1. Recommended Solvents:
-
This compound is soluble in DMSO and ethanol up to 100 mM.
-
For in vivo preparations, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection (e.g., saline or a buffered solution).
2. Experimental Protocol for Formulation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 10-100 mM).
-
For the final injection volume, ensure the final concentration of DMSO is minimized to avoid solvent-induced toxicity. A final DMSO concentration of 0.25% has been used in some ex vivo studies due to solubility limitations of this compound in Krebs Bicarbonate solution at concentrations above 5 μM.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any precipitation before administration.
-
Always prepare a vehicle control solution containing the same final concentration of the solvent(s) used to dissolve this compound.
Quantitative Data: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Frequently Asked Questions (FAQs)
Q1: Is this compound a neutral antagonist or an inverse agonist?
A1: Evidence suggests that this compound acts as an inverse agonist.[1][4] It has been shown to reduce basal cAMP levels in vitro in the absence of a TAAR1 agonist.[4] This is an important consideration for experimental design, as an inverse agonist will inhibit the constitutive activity of the receptor, while a neutral antagonist will only block the effects of an agonist.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for TAAR1, especially at the mouse receptor, high concentrations may lead to off-target effects.[4] Screening has shown some inhibition of other receptors and transporters at 10 μM, though the selectivity for mouse TAAR1 is still considered high (over 1,000-fold).[4] Potential off-targets include adenosine A1 and A3 receptors, and rat MAO-A.[1] Using the lowest effective dose and including TAAR1 knockout mice as controls can help mitigate and identify off-target effects.[5][6]
Q3: What are the expected effects of this compound on dopaminergic neuron activity?
A3: this compound increases the firing frequency of dopamine neurons in the ventral tegmental area (VTA).[2][4][5][6] It blocks the TAAR1-mediated activation of inwardly rectifying potassium (K+) channels, leading to neuronal depolarization.[4][5][6] This effect is absent in TAAR1 knockout mice.[5][6]
Q4: Can I use this compound for studies in humans or non-human primates?
A4: The utility of this compound in humans and non-human primates is limited due to its significantly lower potency at the human TAAR1 receptor compared to the mouse receptor.[1][2][8]
Quantitative Data: this compound Potency Across Species
| Species | IC50 (nM) | Binding Affinity (Ki, nM) |
| Mouse | 27.5[4][9] | 0.9[2][9] |
| Rat | 4539[4][9] | 942[2] |
| Human | 7487[4][9] | >5000[1][2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on the TAAR1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 8. Interaction analyses of hTAAR1 and mTAAR1 with antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
optimizing EPPTB concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide) in their experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist and inverse agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] As an antagonist, it blocks the receptor from being activated by agonists like p-tyramine.[3][4][5] As an inverse agonist, it can reduce the basal or constitutive activity of TAAR1, for example, by decreasing basal cAMP levels.[3] Its primary mechanism involves modulating dopaminergic and serotonergic systems.[1] Specifically, it blocks the TAAR1-mediated activation of inwardly rectifying potassium (K+) channels, which leads to an increased firing frequency of dopamine neurons in the ventral tegmental area (VTA).[6][7]
Q2: How should I prepare and store an this compound stock solution?
This compound is soluble in DMSO and ethanol up to 100 mM.[6] For most cell culture applications, preparing a high-concentration stock in sterile DMSO is recommended.
-
Preparation: To make a 10 mM stock solution, dissolve 3.784 mg of this compound (MW: 378.39 g/mol ) in 1 mL of DMSO.[6] Use an ultrasonic bath to ensure it is fully dissolved.[8]
-
Storage: Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][8]
Q3: What is a good starting concentration for my experiments?
The effective concentration of this compound is highly dependent on the species of your model system. This compound is significantly more potent for the mouse TAAR1 receptor than for the rat or human receptors.[8][6]
-
For mouse cell lines/systems: Start with a concentration range of 10 nM to 1 µM . The reported IC50 (the concentration that inhibits 50% of the response) for mouse TAAR1 is approximately 27.5 nM .[2][3]
-
For rat or human cell lines/systems: A much higher concentration range may be needed, potentially from 1 µM to 10 µM . The IC50 values for rat and human TAAR1 are approximately 4,539 nM and 7,487 nM, respectively.[2][8]
Important: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended vehicle control for this compound?
The appropriate vehicle control is the solvent used to dissolve this compound, diluted to the same final concentration used in your experimental wells. Since this compound is typically dissolved in DMSO, a DMSO-only control is essential. Ensure the final DMSO concentration in your culture medium is consistent across all wells (including untreated controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
Q5: My cells are not responding to this compound. What could be wrong?
-
Species Specificity: Confirm you are using an appropriate concentration for your species of interest (mouse vs. rat/human).[2] A concentration effective in mouse cells may show no effect in human cells.
-
Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.
-
TAAR1 Expression: Verify that your cell line or tissue model expresses the TAAR1 receptor. Low or absent expression will result in a lack of response.
-
Assay Sensitivity: Your experimental endpoint may not be sensitive enough to detect the effects of TAAR1 modulation. Consider measuring a more direct downstream target, such as cAMP levels or the phosphorylation status of relevant signaling proteins.[3]
Q6: I am observing significant cell toxicity or death. What should I do?
-
Lower the Concentration: The concentration you are using may be too high for your specific cell type. Reduce the concentration of this compound and perform a toxicity curve.
-
Check Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not exceeding toxic levels (generally <0.5%, ideally ≤0.1%). Run a vehicle-only toxicity control.
-
Incubation Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to achieve the desired biological effect without causing toxicity.
-
Off-Target Effects: While this compound is selective, very high concentrations could potentially lead to off-target effects.[7] Use the lowest effective concentration determined from your dose-response curve.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 378.39 g/mol | [6] |
| Formula | C₂₀H₂₁F₃N₂O₂ | [6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |
| Storage | Store solid at +4°C; Stock solutions at -20°C or -80°C | [2][6] |
| IC₅₀ (mouse TAAR1) | 27.5 nM | [2][3] |
| IC₅₀ (rat TAAR1) | 4,539 nM | [2][8] |
| IC₅₀ (human TAAR1) | 7,487 nM | [2][8] |
| IC₅₀ (inverse agonism) | 19 nM (reduces basal cAMP) | [3][8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response MTT Assay
This protocol outlines how to determine the effect of this compound on cell viability and establish an effective concentration range using a colorimetric MTT assay.[9][10] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9][11]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM for human cells, 10 µM for mouse cells). Include a "vehicle-only" control and a "no-treatment" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various this compound dilutions or controls.[10]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[9][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator.[9]
-
Absorbance Reading: Mix gently and read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[9]
-
Data Analysis: Subtract the background absorbance from a "media-only" control. Normalize the data by setting the "vehicle-only" control as 100% viability. Plot the normalized viability (%) against the log of the this compound concentration and use non-linear regression to fit a sigmoidal curve and calculate the IC₅₀/EC₅₀ value.[13]
Protocol 2: Verifying this compound Effect on a Downstream Signaling Pathway
Since this compound acts as an inverse agonist to reduce cAMP levels, a western blot can be used to assess the phosphorylation status of downstream targets. This protocol provides a general framework for detecting changes in protein phosphorylation following this compound treatment.
Methodology:
-
Sample Preparation:
-
Treat cells with the predetermined optimal concentration of this compound for the desired time.
-
Include positive and negative controls.[14]
-
Wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Keep samples on ice throughout the process.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in 2x SDS-PAGE sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and run it to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often recommended for their robustness, especially if stripping and reprobing is required.[14]
-
Blocking:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Crucially, avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[15][16]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
-
-
Analysis and Normalization:
-
To confirm that changes in phosphorylation are not due to changes in total protein levels, it is best practice to strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.[14]
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: Workflow for a cell-based dose-response experiment.
Caption: Simplified signaling pathway for this compound at the TAAR1 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Trace Amine 1 (TA1) Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 8. glpbio.com [glpbio.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
EPPTB stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of EPPTB. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: There are slight variations in storage recommendations from different suppliers. To ensure long-term stability, it is best to store solid this compound at -20°C.[1] Some suppliers suggest storage at +4°C, which may be suitable for short-term storage.[2][3] For long-term storage, -20°C is the more conservative and recommended condition, with a reported stability of at least 4 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol up to 100 mM.[2][3] For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO or ethanol. For storage of stock solutions, one supplier recommends storing at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for compounds with amide functional groups, prolonged storage in aqueous solutions, especially at non-neutral pH, should be avoided to minimize the risk of hydrolysis. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a concentrated stock solution immediately before use.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which contains a benzamide functional group, potential degradation pathways could include hydrolysis of the amide bond under strong acidic or basic conditions. The trifluoromethyl group is generally stable to chemical and thermal degradation.[5]
Stability and Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Solid Storage Temperature | -20°C for long-term storage; +4°C for short-term storage. | [1][2][3] |
| Solid Form Stability | ≥ 4 years at -20°C. | [1] |
| Recommended Solvents | DMSO, Ethanol. | [2][3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | [4] |
| Aqueous Solution Stability | Data not available; prepare fresh before use. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degraded this compound: Improper storage of solid or stock solutions. Repeated freeze-thaw cycles. | Ensure this compound is stored according to the recommendations. Prepare fresh stock solutions and aliquot for single use. |
| Precipitation in aqueous buffer: this compound has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is compatible with your experimental system and does not cause precipitation. Perform a solubility test in your final buffer. | |
| Variability between experiments | Inconsistent solution preparation: Pipetting errors or incomplete dissolution. | Ensure complete dissolution of the solid material when preparing stock solutions. Use calibrated pipettes for accurate dilutions. |
| Age of diluted solutions: Degradation in aqueous media over time. | Prepare fresh dilutions of this compound in your experimental buffer for each experiment. Do not store this compound in aqueous solutions. | |
| Unexpected off-target effects | High concentration of this compound: Although selective, very high concentrations may lead to off-target interactions. | Perform dose-response experiments to determine the optimal concentration for your assay. |
| Impure this compound: Presence of impurities from synthesis or degradation. | Use high-purity this compound (≥98%).[2][3] If degradation is suspected, a fresh vial should be used. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as HPLC.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the working solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the working solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the working solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours. Dissolve the stressed solid in the solvent to the working concentration.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all samples (stressed and control) by a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
A suitable starting point for an HPLC method for a benzamide derivative like this compound could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or acetate buffer).[6][7]
-
The goal is to develop a method that separates the intact this compound peak from all degradation product peaks.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Mandatory Visualizations
This compound Mechanism of Action in Dopaminergic Neurons
This compound acts as an antagonist/inverse agonist at the Trace Amine-Associated Receptor 1 (TAAR1). In dopaminergic neurons of the ventral tegmental area (VTA), TAAR1 activation by trace amines leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal firing. By blocking this action, this compound prevents the TAAR1-mediated inhibition of these neurons.
Caption: this compound antagonizes TAAR1, preventing downstream signaling that leads to neuronal hyperpolarization.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the key steps in evaluating the stability of this compound under various stress conditions.
Caption: A systematic workflow for conducting forced degradation studies on this compound.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with EPPTB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the TAAR1 antagonist/inverse agonist, EPPTB.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any effect of this compound in my rat or human cell lines/tissues?
A1: A common reason for a lack of effect is the species-specific potency of this compound. This compound is significantly more potent at the mouse Trace Amine-Associated Receptor 1 (TAAR1) than at the rat or human receptors. You may need to use a much higher concentration for rat and human systems. Refer to the table below for a comparison of IC50 values.
Q2: I'm observing an effect of this compound even without adding a TAAR1 agonist. Is this expected?
A2: Yes, this can be an expected result. This compound is not only a competitive antagonist but also an inverse agonist. This means it can reduce the basal activity of TAAR1. In systems where TAAR1 is constitutively active or tonically activated by endogenous agonists, this compound alone can increase the firing frequency of neurons, such as dopaminergic neurons in the ventral tegmental area (VTA).[1][2] This effect is due to the closure of tonically activated inwardly rectifying potassium (K+) channels that are modulated by TAAR1.[1][2]
Q3: My results are inconsistent or suggest off-target effects. What could be the cause?
A3: At higher concentrations, this compound may exhibit off-target effects. Although it is highly selective for TAAR1, screening has shown potential for interaction with other receptors and transporters at concentrations significantly higher than its Ki for mouse TAAR1.[1] To confirm that the observed effect is TAAR1-mediated, the use of TAAR1 knockout (TAAR1-KO) animal models is the gold standard. In these models, the effects of this compound should be absent.[1][2]
Q4: I'm seeing an increase in the potency of dopamine at D2 receptors after applying this compound. Is this a direct effect of this compound on D2 receptors?
A4: This is likely an indirect effect. Studies have shown that both the acute application of this compound and the genetic lack of TAAR1 can increase the potency of dopamine at D2 receptors in dopaminergic neurons.[2] This is hypothesized to be a homeostatic feedback mechanism compensating for the lack of inhibitory TAAR1 tone.[2]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No observable effect of this compound | Species-specific potency: this compound is less potent in rats and humans compared to mice. | Increase the concentration of this compound for rat and human models. Refer to the IC50 values in the data table below. |
| Low or absent TAAR1 expression: The target cells or tissue may not express TAAR1. | Confirm TAAR1 expression using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Effect observed without agonist | Constitutive TAAR1 activity: The receptor may be tonically active in your system.[1][2] | This may be an expected result. To confirm, use a TAAR1-KO model where this effect should be absent. |
| Inconsistent results or suspected off-target effects | High concentration of this compound: Off-target effects are more likely at higher concentrations.[1] | Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration. |
| Experimental variability | Ensure consistent experimental conditions, including buffer composition, temperature, and incubation times. | |
| Altered dopamine D2 receptor potency | Indirect homeostatic feedback | This is a known downstream effect.[2] Investigate this further as a potential area of interest in your research. |
Data Presentation
Table 1: Potency of this compound at TAAR1 Across Different Species
| Species | IC50 (nM) |
| Mouse | 27.5 |
| Rat | 4539 |
| Human | 7487 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol: Investigating the Effect of this compound on Dopaminergic Neuron Firing in Mouse VTA Brain Slices
This protocol is a generalized procedure based on methodologies described in the literature.[1][2]
-
Slice Preparation:
-
Anesthetize an adult mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2 / 5% CO2 and allow them to recover at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Identify dopaminergic neurons in the VTA for whole-cell patch-clamp recording.
-
Establish a stable baseline recording of the neuron's spontaneous firing rate.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF. A common concentration for mouse studies is 10 nM.[1]
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the firing rate of the neuron during and after this compound application.
-
-
Data Analysis:
-
Analyze the change in firing frequency before, during, and after this compound application.
-
An expected result is an increase in the spontaneous firing rate of the dopaminergic neuron.[1]
-
Mandatory Visualization
Caption: Signaling pathway of this compound in a dopaminergic neuron.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
EPPTB Antagonist Activity: Technical Support Center
Welcome to the technical support center for troubleshooting EPPTB antagonist activity. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2] In some systems, it has been observed to act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3] this compound is a competitive antagonist, meaning it binds to the same site as the endogenous trace amine agonists.[3]
Q2: I am not observing any antagonist activity with this compound in my assay. What are the possible reasons?
There are several potential reasons for a lack of this compound activity. Please consider the following troubleshooting steps:
-
Species Specificity: this compound exhibits significant species-dependent potency. It is highly potent at the mouse TAAR1 receptor but has considerably lower potency at the rat and human TAAR1 receptors.[1] Ensure that the concentration of this compound you are using is appropriate for the species of your experimental system.
-
Agonist Concentration: In a competitive antagonist assay, the concentration of the agonist used is critical. If the agonist concentration is too high, it can outcompete this compound, masking its antagonist effects. It is recommended to use an agonist concentration at or near its EC80 value for antagonist screening.[3]
-
Cell Line and Receptor Expression: Verify the expression and functionality of the TAAR1 receptor in your chosen cell line. Low receptor expression levels can lead to a small assay window, making it difficult to observe antagonist effects.
-
Compound Integrity: Ensure the integrity and correct concentration of your this compound stock solution. It is soluble in DMSO and ethanol.
-
Assay Conditions: Review your experimental protocol for any deviations. Factors such as incubation times, temperature, and buffer composition can all influence the outcome of the assay.
Q3: My results with this compound are not reproducible. What could be causing this variability?
Lack of reproducibility can stem from several sources. Here are some factors to investigate:
-
Cell Passage Number: Use cells with a consistent and low passage number. Prolonged cell culture can lead to changes in receptor expression and signaling.
-
Reagent Consistency: Ensure that all reagents, including cell culture media, buffers, and assay components, are from the same lot to minimize variability between experiments.
-
Agonist and Antagonist Preparation: Prepare fresh dilutions of agonists and this compound for each experiment from a validated stock solution to avoid degradation.
-
Assay Timing: Be consistent with incubation times and the timing of reagent additions.
-
Operator Variability: If possible, have the same person perform the critical steps of the experiment to minimize inter-operator variability.
Q4: I suspect off-target effects with this compound. How can I confirm this?
While this compound is reported to be selective for TAAR1, it is crucial to rule out off-target effects in your experimental system.[1][3]
-
Use of TAAR1 Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to perform the experiment in a TAAR1 knockout or knockdown model. If the effect of this compound is absent in the knockout/knockdown system, it is likely mediated by TAAR1.[3]
-
Control Cell Lines: Use a parental cell line that does not express TAAR1 as a negative control. This compound should not have an effect in these cells.
-
Orthogonal Assays: Test the effect of this compound in a different assay that measures a distinct downstream signaling event of TAAR1 activation.
-
Counter-Screening: If you have access to broader screening panels, you can test this compound against a panel of other GPCRs and relevant targets to assess its selectivity profile. In vitro profiling has shown that at 10 µM, this compound inhibited radioligand binding at other monoaminergic targets by less than 53%.[3]
Troubleshooting Guides
Guide 1: Troubleshooting cAMP Assays
Cyclic AMP (cAMP) accumulation is a primary downstream signaling event of TAAR1 activation. Here's how to troubleshoot common issues in cAMP assays with this compound.
Problem: No inhibition of agonist-induced cAMP production by this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the species of your TAAR1 construct. Use a higher concentration of this compound for rat and human TAAR1 compared to mouse TAAR1. Refer to the potency table below. |
| High Agonist Concentration | Perform an agonist dose-response curve to determine the EC50 and EC80 values. For antagonist mode, use the agonist at its EC80 concentration. |
| Low TAAR1 Expression | Confirm TAAR1 expression using qPCR, western blot, or a radioligand binding assay. Consider using a cell line with higher or inducible expression. |
| Cell Health | Ensure cells are healthy and not overgrown. Perform a cell viability assay in parallel. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay kit components. Run the kit's positive and negative controls to validate the assay performance. |
This compound Potency (IC50) Data
| Species | IC50 (nM) for cAMP Inhibition |
| Mouse | 27.5 ± 9.4 |
| Rat | 4539 ± 2051 |
| Human | 7487 ± 2109 |
Data from Bradaia et al., 2009.[3]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells stably expressing the TAAR1 receptor of the desired species in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free media and then pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a TAAR1 agonist (e.g., β-phenylethylamine) at its EC80 concentration and incubate for the recommended time for your assay system (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway: TAAR1-Mediated cAMP Production
Caption: TAAR1 signaling pathway leading to cAMP production.
Guide 2: Troubleshooting Electrophysiology Recordings
This compound can be used to study the role of TAAR1 in regulating neuronal activity. It has been shown to block the TAAR1-mediated activation of inwardly rectifying potassium (Kir) channels and increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[3]
Problem: No effect of this compound on agonist-induced changes in neuronal firing or membrane potential.
| Possible Cause | Troubleshooting Step |
| Species and Brain Region | Confirm that you are recording from a brain region where TAAR1 is expressed and functional. The effects of this compound have been well-characterized in mouse VTA dopaminergic neurons.[3] |
| Drug Application | Ensure that this compound and the agonist are being adequately perfused into the slice. Check your perfusion system for any leaks or blockages. |
| Recording Stability | Unstable recordings can mask the effects of drug application. Ensure you have a stable baseline recording for at least 10-15 minutes before applying any drugs. |
| Slice Health | Poor slice health can lead to a lack of responsiveness. Optimize your slicing and recovery conditions to ensure neuronal viability. |
| Internal Solution Composition | The composition of your internal pipette solution can affect the activity of ion channels. Ensure it is appropriate for the currents you are trying to record. |
Experimental Workflow: Brain Slice Electrophysiology
Caption: Workflow for whole-cell patch-clamp recordings.
Experimental Protocol: Whole-Cell Patch-Clamp Recording in VTA Slices
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Slice Preparation: Prepare coronal midbrain slices (250 µm) from mice.
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Recovery: Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
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Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell patch-clamp recordings from dopaminergic neurons in the VTA.
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Baseline Recording: Record a stable baseline of spontaneous firing or holding current for 10-15 minutes.
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Agonist Application: Apply a TAAR1 agonist (e.g., p-tyramine) to the bath and record the change in neuronal activity.
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Antagonist Application: In the continued presence of the agonist, apply this compound to the bath and observe the reversal of the agonist's effect.
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Data Analysis: Analyze changes in firing frequency, membrane potential, or holding current in response to drug applications.
Logical Relationship: Troubleshooting Unexpected this compound Effects
Caption: Decision tree for troubleshooting unexpected results.
References
species differences in EPPTB potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the trace amine-associated receptor 1 (TAAR1) antagonist/inverse agonist, EPPTB.
Species Differences in this compound Potency
This compound exhibits significant species-dependent differences in its potency at the trace amine-associated receptor 1 (TAAR1). It is a highly potent antagonist/inverse agonist at the mouse TAAR1 (mTAAR1), but displays considerably lower potency at the rat (rTAAR1) and human (hTAAR1) orthologs.[1][2][3] This variability is attributed to the relatively low sequence homology of the TAAR1 protein across these species.[3]
Quantitative Data Summary
The following table summarizes the reported binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound across different species.
| Species | Target | Ki (nM) | IC50 (nM) | Emax (%) |
| Mouse | mTAAR1 | 0.9[1] | 27.5[1][2] | -12[1] |
| Rat | rTAAR1 | 942[1] | 4,539[1][2] | 0[1] |
| Human | hTAAR1 | >5,000[1] | 7,487[1][2] | 0[1] |
Note: The negative Emax value for mouse TAAR1 suggests that this compound acts as an inverse agonist, reducing the basal activity of the receptor.[1][4]
Experimental Protocols
Accurate determination of this compound potency is crucial for interpreting experimental results. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for TAAR1.
Materials:
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Cell membranes prepared from cells expressing the TAAR1 of interest (mouse, rat, or human).
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Radioligand (e.g., [3H]-EPPTB or another suitable TAAR1 ligand).
-
Unlabeled this compound.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Wash buffer (ice-cold binding buffer).
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96-well filter plates.
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Scintillation fluid.
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Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing TAAR1 in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled TAAR1 ligand (for non-specific binding).
-
50 µL of various concentrations of unlabeled this compound.
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50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
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100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a TAAR1 agonist.
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest.
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TAAR1 agonist (e.g., β-phenylethylamine, p-tyramine).
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This compound.
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cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
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Cell culture medium.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the TAAR1-expressing cells in a 96-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Incubation: Pre-incubate the cells with the different concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a TAAR1 agonist (typically the EC80 or EC50 value) to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Signaling Pathway
This compound exerts its effects by antagonizing the TAAR1 signaling pathway. TAAR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.
TAAR1 Signaling Pathway
Upon activation by an agonist, TAAR1 stimulates Gs, which in turn activates adenylyl cyclase to produce cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including inwardly rectifying potassium (Kir) channels, leading to neuronal hyperpolarization.[4] this compound blocks this cascade by preventing the initial activation of TAAR1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | - Inconsistent cell passage number.- Variability in compound plate preparation.- Fluctuation in incubation times or temperatures. | - Use cells within a consistent passage number range.- Ensure accurate and consistent serial dilutions.- Standardize all incubation steps. |
| No or weak this compound potency observed in rat or human TAAR1 assays | - This is expected due to the known species differences in potency.[1][2][3] | - Confirm the species of the TAAR1 being used.- For rat and human studies, significantly higher concentrations of this compound will be required compared to mouse studies. |
| This compound shows agonist activity | - This is highly unlikely as this compound is a known antagonist/inverse agonist.[1][4]- Potential experimental artifact or contamination. | - Verify the identity and purity of the this compound compound.- Re-run the experiment with fresh reagents and a new stock of this compound. |
| High non-specific binding in radioligand assay | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic nature of the ligand or compound. | - Use the radioligand at a concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Add a low concentration of a detergent (e.g., 0.1% BSA) to the wash buffer. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more potent in mice compared to rats and humans?
A1: The significant difference in this compound potency is due to the lower amino acid sequence homology of the Trace Amine-Associated Receptor 1 (TAAR1) between mice and other species like rats and humans.[3] This leads to differences in the binding pocket of the receptor, affecting how strongly this compound can interact with it.
Q2: Is this compound an antagonist or an inverse agonist?
A2: this compound is considered both an antagonist and an inverse agonist.[1][2] As an antagonist, it blocks the action of TAAR1 agonists. As an inverse agonist, it can reduce the basal or constitutive activity of the receptor, particularly observed with mouse TAAR1 where it can decrease basal cAMP levels.[1][4]
Q3: Can I use this compound for in vivo studies in rats or humans?
A3: Due to its significantly lower potency at rat and human TAAR1, extremely high doses of this compound would be required to achieve a pharmacological effect in these species, which may lead to off-target effects and is generally not feasible.[1] Therefore, this compound is primarily a tool compound for in vitro and in vivo studies in mice.
Q4: What is the mechanism of action of this compound on dopamine neurons?
A4: In the ventral tegmental area (VTA), TAAR1 activation by endogenous agonists tonically activates inwardly rectifying potassium (Kir) channels, which hyperpolarizes and inhibits dopamine neurons.[4][5] By blocking this tonic TAAR1 activity, this compound closes these K+ channels, leading to depolarization and an increase in the firing rate of dopamine neurons.[4]
Q5: How should I prepare my stock solution of this compound?
A5: this compound is typically soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your aqueous assay buffer for your experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is recommended to keep the final DMSO concentration below 0.5%.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the potency of this compound.
This compound Potency Characterization Workflow
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding EPPTB Potency at Human TAAR1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand why the compound EPPTB exhibits lower potency at the human Trace Amine-Associated Receptor 1 (hTAAR1) compared to its rodent orthologs. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant tool for TAAR1 research?
This compound, or N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). It was one of the first selective antagonists discovered for this receptor and has been instrumental in studying the physiological roles of TAAR1, particularly in the regulation of dopaminergic signaling.[1][2] Some studies also suggest that this compound may act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][3][4]
Q2: What is the primary reason for this compound's lower potency at human TAAR1?
The significantly lower potency of this compound at human TAAR1 (hTAAR1) compared to mouse TAAR1 (mTAAR1) is primarily due to differences in the amino acid sequences of the receptors between the two species.[5] These differences alter the binding pocket of the receptor, leading to a weaker interaction with this compound in the human ortholog.
Q3: Are there specific amino acid residues identified that contribute to this species difference?
Yes, computational modeling and mutagenesis studies have identified key amino acid differences in the binding site between human and mouse TAAR1 that likely account for the discrepancy in this compound potency. A study using homology modeling and molecular dynamics simulations pointed to several residues, including:
-
hTAAR1: F1544.56, T1945.42, and I2907.39
-
mTAAR1: Y1534.56, A1935.42, and Y2877.39
These substitutions are thought to be critical factors that result in a lower binding affinity of this compound for hTAAR1.[6][7][8]
Q4: How significant is the difference in this compound potency between human and mouse TAAR1?
The difference in potency is substantial. In functional assays measuring the inhibition of cAMP production, this compound is approximately 272-fold less potent at hTAAR1 compared to mTAAR1.[1][5] Similarly, in radioligand binding assays, the binding affinity (Ki) of this compound for hTAAR1 is significantly weaker, reported to be greater than 5,000 nM, while its affinity for mTAAR1 is in the low nanomolar range (around 0.9 nM).[1][4][5]
Quantitative Data Summary
The following tables summarize the reported potency and binding affinity values for this compound at human, mouse, and rat TAAR1.
Table 1: Functional Potency (IC50) of this compound in cAMP Assays
| Species | IC50 (nM) | Fold Difference (vs. Mouse) | Reference(s) |
| Human (hTAAR1) | 7487 | ~272x less potent | [1][3][4][5] |
| Mouse (mTAAR1) | 27.5 | - | [1][5] |
| Rat (rTAAR1) | 4539 | ~165x less potent | [1][3] |
Table 2: Binding Affinity (Ki) of this compound in Radioligand Binding Assays
| Species | Ki (nM) | Fold Difference (vs. Mouse) | Reference(s) |
| Human (hTAAR1) | >5000 | >5500x weaker | [1][4][5] |
| Mouse (mTAAR1) | 0.9 | - | [1][5] |
| Rat (rTAAR1) | 942 | ~1047x weaker | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the potency of ligands like this compound at TAAR1.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.
Materials:
-
Cell membranes prepared from HEK293 or CHO-K1 cells stably expressing the TAAR1 of interest (human, mouse, or rat).
-
Radioligand (e.g., [3H]-EPPTB or another suitable TAAR1 radioligand).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing TAAR1 in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor (for non-specific binding).
-
50 µL of the test compound (this compound) at various dilutions.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of an antagonist (like this compound) to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the TAAR1 signaling pathway.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the TAAR1 of interest.
-
TAAR1 agonist (e.g., β-phenylethylamine (β-PEA) or p-tyramine).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the TAAR1-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (this compound) in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the TAAR1 agonist at a fixed concentration (typically its EC80) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in cAMP assay | 1. Low receptor expression or poor cell surface localization. 2. Inactive agonist or antagonist. 3. Problems with the cAMP assay kit. 4. Cell viability issues. | 1. Verify receptor expression via Western blot or immunofluorescence. Consider using a cell line with higher expression or a construct with an N-terminal signal peptide to improve surface expression. 2. Use freshly prepared agonist and antagonist solutions. Verify their activity with a positive control. 3. Run the kit's positive control to ensure it is working correctly. 4. Check cell viability with a trypan blue exclusion assay. |
| High non-specific binding in radioligand assay | 1. Radioligand concentration is too high. 2. Insufficient washing during filtration. 3. Radioligand is sticking to the filters or plate. 4. Inadequate blocking of non-specific sites. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold wash buffer. 3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine). 4. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Degradation of reagents. | 1. Use cells within a consistent passage number range for all experiments. 2. Strictly adhere to the established incubation times and temperatures. 3. Use calibrated pipettes and ensure proper mixing. 4. Store all reagents at their recommended temperatures and use them before their expiration dates. |
| Observed potency of this compound at hTAAR1 is higher than expected | 1. Off-target effects at high concentrations. 2. Issues with the specificity of the assay. | 1. Test this compound in a parental cell line that does not express TAAR1 to check for non-specific effects. 2. Ensure that the observed effect is specifically mediated by TAAR1 by using a selective agonist and observing competitive antagonism. |
Visualizations
Caption: Canonical Gs-protein coupled signaling pathway of TAAR1.
Caption: Experimental workflows for determining this compound binding affinity and functional potency.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
EPPTB Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with EPPTB, a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). Below you will find troubleshooting advice and frequently asked questions to help address potential challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| 1. No observable effect of this compound in an in vitro or in vivo model. | Species-Specific Potency: this compound exhibits significant species-dependent differences in potency. It is highly potent for mouse TAAR1 but has substantially lower potency for rat and human TAAR1.[1][2] | - Confirm the species of your experimental system. - For rat and human systems, a much higher concentration of this compound may be required to observe an effect. Refer to the potency table below. - Consider using a different TAAR1 antagonist with better potency for your species of interest if high concentrations of this compound are not feasible or lead to off-target effects. |
| 2. This compound causes a change in baseline activity in the absence of a TAAR1 agonist. | Inverse Agonism: this compound can act as an inverse agonist at TAAR1, meaning it can reduce the basal or constitutive activity of the receptor.[1][2][3] This can be observed as a change in signaling readouts (e.g., cAMP levels) even without an agonist present. | - To confirm inverse agonism, measure the effect of this compound alone on your signaling pathway of interest (e.g., cAMP production). - Compare the effect of this compound in your experimental system with a control system that does not express TAAR1 (e.g., cells not transfected with TAAR1 or tissue from TAAR1 knockout mice). |
| 3. Unexplained or inconsistent results that may suggest off-target effects. | High Concentration of this compound: While this compound is highly selective for TAAR1, very high concentrations may lead to interactions with other receptors. At a concentration of 10 μM, this compound showed less than 53% inhibition of radioligand binding at a panel of monoaminergic receptors and transporters.[3][4] | - Use the lowest effective concentration of this compound possible for your experiment. - The most definitive control for on-target effects is to perform experiments in parallel using TAAR1 knockout (Taar1-/-) mice or cells. The effects of this compound should be absent in these knockout models.[3][4][5] |
| 4. Altered dopaminergic neuron firing rate in the absence of a TAAR1 agonist. | Tonic Activity of TAAR1: The TAAR1 receptor may be tonically activated by endogenous trace amines in your experimental preparation. This compound, as an antagonist/inverse agonist, will block this tonic activation, leading to an increase in the firing frequency of dopamine neurons.[3][4][5] | - This is an expected on-target effect of this compound. - To confirm, this effect should be absent in preparations from TAAR1 knockout mice.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist and inverse agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] As an antagonist, it blocks the effects of TAAR1 agonists like p-tyramine.[3][4][5] It has also been shown to act as an inverse agonist by reducing the basal signaling activity of TAAR1, for instance, by decreasing basal cAMP levels.[2][3] A key downstream effect of TAAR1 inhibition by this compound in the ventral tegmental area (VTA) is the blocking of an inwardly rectifying K+ current, which leads to an increased firing rate of dopaminergic neurons.[3][4][5]
Q2: How significant are the off-target effects of this compound?
This compound is considered highly selective for TAAR1. In vitro pharmacological profiling has shown that at a concentration of 10 μM, this compound inhibits radioligand binding at a range of classical monoaminergic targets (including dopamine, serotonin, and adrenergic receptors and transporters) by less than 53%.[3][4] Given its high potency at mouse TAAR1 (in the nanomolar range), the selectivity ratio is greater than 1,000.[3] The most reliable way to control for and confirm on-target effects is to use TAAR1 knockout models, where the effects of this compound should be absent.[3][5]
Q3: Why are the reported potencies of this compound so different across various studies?
The primary reason for varying potencies is the use of different species. This compound is significantly more potent at the mouse TAAR1 receptor compared to the rat and human receptors.[1][2] It is crucial to use the correct potency value for the species being studied.
Q4: Can this compound be used in human-based experimental systems?
While this compound can be used, its low potency at human TAAR1 (hTAAR1) is a major limitation.[1] Researchers will need to use much higher concentrations to achieve antagonism, which may increase the risk of off-target effects. For studies involving human cells or tissues, it is important to carefully validate the required concentration and consider potential nonspecific effects.
Quantitative Data Summary
Table 1: Species-Dependent Potency of this compound at TAAR1
| Species | Assay Type | Potency (IC50 / Ki) | Reference |
| Mouse | Radioligand Binding (Ki) | 0.9 nM | [1] |
| Mouse | cAMP Production (IC50) | 27.5 nM | [2] |
| Mouse | Inverse Agonism (cAMP, IC50) | 19 nM | [2] |
| Rat | Radioligand Binding (Ki) | 942 nM | [1] |
| Rat | cAMP Production (IC50) | 4539 nM | [2] |
| Human | Radioligand Binding (Ki) | >5,000 nM | [1] |
| Human | cAMP Production (IC50) | 7487 nM | [2] |
Experimental Protocols
Protocol 1: Validating On-Target this compound Effects Using TAAR1 Knockout Mice
This protocol outlines a workflow to differentiate on-target from potential off-target effects of this compound.
Objective: To determine if the observed effect of this compound is mediated by TAAR1.
Methodology:
-
Animal Models: Use wild-type (WT) and TAAR1 knockout (Taar1-/-) mice of the same genetic background.
-
Experimental Groups:
-
WT mice + vehicle
-
WT mice + this compound
-
Taar1-/- mice + vehicle
-
Taar1-/- mice + this compound
-
-
Procedure:
-
Administer this compound or vehicle to the respective groups.
-
Perform the desired behavioral or physiological measurement (e.g., locomotor activity, electrophysiological recording of dopamine neurons).
-
-
Data Analysis:
-
Compare the effect of this compound in WT mice to the vehicle control.
-
Compare the effect of this compound in Taar1-/- mice to the vehicle control.
-
-
Expected Outcome: If the effect of this compound is on-target, it will be observed in the WT mice but will be absent in the Taar1-/- mice.[3][5]
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: this compound's mechanism of action on dopamine neuron firing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Trace Amine 1 Receptor | Tocris Bioscience [tocris.com]
- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
Validation & Comparative
A Comparative Guide to EPPTB and Other TAAR1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Trace Amine-Associated Receptor 1 (TAAR1) antagonist, EPPTB, with other available alternatives. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for TAAR1 research.
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. As a G-protein coupled receptor expressed in key monoaminergic brain regions, it modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. The development of selective antagonists for TAAR1 is crucial for elucidating its physiological roles and therapeutic potential. This guide focuses on this compound (RO5212773), the first selective TAAR1 antagonist to be discovered, and compares its pharmacological profile with other known antagonists.
Quantitative Comparison of TAAR1 Antagonists
The following table summarizes the in vitro potency and binding affinity of this compound and other notable TAAR1 antagonists. It is important to note that this compound exhibits significant species selectivity, with much higher potency for the mouse TAAR1 receptor compared to its human and rat counterparts.[1] This is a critical consideration for translational research.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Notes |
| This compound | TAAR1 | cAMP Assay | Mouse | 27.5[1][2] | 0.9[1][3] | Potent antagonist/inverse agonist at mTAAR1. |
| TAAR1 | cAMP Assay | Rat | 4539[1][2] | 942[1] | Significantly lower potency at rTAAR1. | |
| TAAR1 | cAMP Assay | Human | 7487[1][2] | >5000[1][3] | Very low potency at hTAAR1. | |
| RTI-7470-44 | TAAR1 | Not Specified | Human | - | - | A potent antagonist of the hTAAR1, with much lower potency for mTAAR1 and rTAAR1.[1] |
| Compound 22 | TAAR1 | In silico screen | - | - | - | Initially identified as a potential TAAR1 antagonist, but its in vivo effects on locomotor activity were found to be independent of TAAR1.[4] |
In Vivo Efficacy and Effects
-
This compound : In vivo studies have demonstrated that this compound can increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[4] This effect is consistent with the blockade of an inhibitory tone mediated by TAAR1.
-
Compound 22 : While compound 22 also increased the firing of dopamine neurons, similar to this compound, these effects were observed even in TAAR1 knockout mice, indicating an off-target mechanism.[4] This highlights the importance of using appropriate controls, such as knockout animals, to verify the on-target effects of TAAR1 antagonists.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of TAAR1 antagonists, it is essential to be familiar with the receptor's signaling cascade and the experimental procedures used to characterize these compounds.
TAAR1 Signaling Pathway
TAAR1 is primarily coupled to the Gαs subunit of the heterotrimeric G-protein.[5] Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC).[5] TAAR1 activation has been shown to modulate the function of dopamine transporters (DAT) and D2 dopamine receptors.[6]
Caption: TAAR1 signaling cascade.
Experimental Workflow for TAAR1 Antagonist Characterization
The identification and characterization of novel TAAR1 antagonists typically follow a multi-step process, beginning with high-throughput screening and culminating in in vivo validation.
Caption: General workflow for TAAR1 antagonist discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of TAAR1 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the TAAR1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the TAAR1 receptor of the desired species (e.g., mouse, rat, or human).
-
Incubation: The membranes are incubated with a radiolabeled TAAR1 ligand (e.g., [3H]-EPPTB or a specific agonist) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional antagonism of a test compound at the TAAR1 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the TAAR1 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test antagonist, followed by stimulation with a known TAAR1 agonist (e.g., β-phenylethylamine).
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from the dose-response curve.
In Vivo Electrophysiology
Objective: To assess the effect of a TAAR1 antagonist on the firing rate of dopamine neurons in vivo.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A recording electrode is lowered into the ventral tegmental area (VTA).
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate and long-duration action potentials).
-
Drug Administration: The test antagonist is administered systemically (e.g., via intraperitoneal injection) or locally into the VTA.
-
Recording: The firing rate of the identified dopamine neurons is recorded before and after drug administration.
-
Data Analysis: Changes in the firing rate are quantified and statistically analyzed to determine the effect of the antagonist.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of TAAR1, particularly in preclinical rodent models, due to its high potency and selectivity for the mouse receptor. However, its poor activity at the human receptor highlights the need for the development of novel antagonists with improved species cross-reactivity for translational studies. The case of "compound 22" underscores the critical importance of rigorous in vivo validation using appropriate controls to confirm the on-target effects of any new TAAR1 antagonist. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the design and interpretation of their studies in this exciting and rapidly evolving field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to TAAR1 Inhibition: EPPTB vs. RTI-7470-44
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antagonists of Trace Amine-Associated Receptor 1 (TAAR1): EPPTB and RTI-7470-44. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. As a modulator of monoaminergic systems, TAAR1 is implicated in conditions such as schizophrenia, depression, and addiction. The development of selective antagonists for TAAR1 is crucial for elucidating its physiological roles and for the development of novel therapeutics. This guide focuses on two key TAAR1 antagonists: this compound, an early tool compound, and RTI-7470-44, a more recently developed antagonist.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and binding affinity of this compound and RTI-7470-44 for TAAR1 across different species.
Table 1: Inhibitory Potency (IC50) of this compound and RTI-7470-44 on TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | 7487 | 4539 | 27.5 |
| RTI-7470-44 | 8.4 | 748 | 1190 |
Table 2: Binding Affinity (Ki) of this compound and RTI-7470-44 for TAAR1
| Compound | Human TAAR1 (nM) | Rat TAAR1 (nM) | Mouse TAAR1 (nM) |
| This compound | >5000 | 942 | 0.9 |
| RTI-7470-44 | 0.3 | Not Reported | 139 |
Note: Data is compiled from multiple sources and slight variations may exist between different studies.
Key Findings from Experimental Data
The data clearly indicates a significant species-dependent difference in the activity of both compounds.
-
This compound demonstrates high potency and affinity for the mouse TAAR1 receptor. However, it is considerably less potent at the human and rat TAAR1 receptors, with IC50 values in the micromolar range. This species selectivity is a critical consideration for translational research.
-
RTI-7470-44 , in contrast, is a potent and selective antagonist of human TAAR1 , with an IC50 in the low nanomolar range and a sub-nanomolar binding affinity. While it is less potent on rodent TAAR1 compared to human TAAR1, it still exhibits nanomolar potency at the rat receptor.
Experimental Protocols
The data presented in this guide were primarily generated using two standard in vitro pharmacological assays:
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, following the activation of a Gs-coupled receptor like TAAR1 by an agonist.
General Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express the TAAR1 receptor of the desired species (human, rat, or mouse).
-
Assay Preparation: Cells are seeded in multi-well plates and grown to an appropriate confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or RTI-7470-44) for a defined period.
-
Agonist Stimulation: A known TAAR1 agonist (e.g., a trace amine like β-phenylethylamine) is added to the wells to stimulate the receptor and induce cAMP production.
-
cAMP Measurement: After a specific incubation time, the reaction is stopped, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated to determine the potency of the antagonist in inhibiting the agonist-induced cAMP production.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand that is known to bind to the receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the TAAR1 receptor are prepared from transfected cell lines or tissue homogenates.
-
Assay Setup: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-EPPTB or another suitable radioligand).
-
Competitive Binding: Increasing concentrations of the unlabeled antagonist (this compound or RTI-7470-44) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.
Mandatory Visualizations
TAAR1 Signaling Pathway Inhibition
Caption: TAAR1 antagonist blocking the signaling cascade.
Experimental Workflow for Antagonist Comparison
Caption: Workflow for comparing TAAR1 antagonists.
Conclusion
The choice between this compound and RTI-7470-44 as a TAAR1 antagonist is highly dependent on the research question and the experimental model. For studies involving mouse models, this compound remains a potent and valuable tool. However, for research focused on human TAAR1 or for studies aiming for higher translational relevance, RTI-7470-44 is the superior choice due to its high potency and selectivity for the human receptor. Researchers should carefully consider the species selectivity of these compounds when designing experiments and interpreting results.
EPPTB: A Selective Antagonist for Mouse TAAR1 - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB) with other available antagonists for the mouse Trace Amine-Associated Receptor 1 (mTAAR1). This compound has been a critical pharmacological tool for elucidating the physiological roles of TAAR1, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the selection and application of mTAAR1 antagonists.
Performance Comparison of mTAAR1 Antagonists
This compound stands out for its high potency and selectivity for the mouse TAAR1 receptor compared to other species and alternative compounds. While other antagonists have been identified, they are generally less potent and not as extensively characterized, particularly for the mouse ortholog. Compound 34 has emerged as a potent antagonist but displays a preference for the human TAAR1 receptor.
| Compound | Target | Assay Type | Measurement | Value (nM) | Reference |
| This compound | Mouse TAAR1 | Functional (cAMP) | IC50 | 27.5 ± 9.4 | [1] |
| Mouse TAAR1 | Binding (Ki) | Ki | 0.9 | [2] | |
| Rat TAAR1 | Functional (cAMP) | IC50 | 4539 ± 2051 | [1] | |
| Rat TAAR1 | Binding (Ki) | Ki | 942 | [2] | |
| Human TAAR1 | Functional (cAMP) | IC50 | 7487 ± 2109 | [1] | |
| Human TAAR1 | Binding (Ki) | Ki | >5000 | [2] | |
| Compound 34 | Mouse TAAR1 | Functional (cAMP) | IC50 | 1190 ± 80 | [3] |
| Mouse TAAR1 | Binding (Ki) | Ki | 139 | [3] | |
| Rat TAAR1 | Functional (cAMP) | IC50 | 748 ± 56 | [3] | |
| Human TAAR1 | Functional (cAMP) | IC50 | 8.4 ± 0.4 | [3] | |
| Human TAAR1 | Binding (Ki) | Ki | 0.3 ± 0.1 | [3] | |
| Cmpd 3 | Human TAAR1 | Functional (cAMP) | IC50 | 9000 | [3] |
| ET-54 | Rat TAAR1 | Functional (cAMP) | IC50 | 3000 | [3] |
| ET-78 | Rat TAAR1 | Functional (cAMP) | IC50 | 4000 | [3] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams illustrate the TAAR1 signaling cascade and a typical workflow for antagonist evaluation.
Caption: TAAR1 signaling pathway upon agonist activation and antagonist blockade.
Caption: Experimental workflow for the characterization of a novel TAAR1 antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used in the characterization of this compound and other mTAAR1 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the mTAAR1 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing mTAAR1 are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled TAAR1 ligand (e.g., [3H]RO5166017) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubate at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing mTAAR1 are cultured and seeded into 96-well plates.
2. Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of a TAAR1 agonist (e.g., p-tyramine or β-phenylethylamine) to induce cAMP production.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of agonist-induced cAMP production against the antagonist concentration.
-
Determine the IC50 value from the curve using non-linear regression.
-
To determine if a compound is an inverse agonist, its effect on basal cAMP levels (in the absence of an agonist) is measured. A decrease in basal cAMP indicates inverse agonism.[1]
Electrophysiology on Ventral Tegmental Area (VTA) Dopamine Neurons
This ex vivo technique assesses the physiological effect of the antagonist on the firing rate of dopamine neurons, a key downstream target of TAAR1 modulation.
1. Brain Slice Preparation:
-
Acutely prepare coronal slices (e.g., 250 µm thick) containing the VTA from adult mice.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with aCSF.
-
Identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure the spontaneous firing rate of action potentials.
3. Drug Application:
-
Establish a stable baseline firing rate.
-
Bath-apply the TAAR1 agonist (e.g., p-tyramine) to observe the expected decrease in firing rate.
-
Co-apply the antagonist (e.g., this compound) with the agonist to determine if it can block the agonist's effect.
-
Apply the antagonist alone to test for effects on the basal firing rate, which can indicate tonic TAAR1 activity or inverse agonism.[1]
4. Data Analysis:
-
Analyze the firing frequency (in Hz) before, during, and after drug application.
-
Use appropriate statistical tests to determine the significance of any observed changes in firing rate.
Conclusion
This compound remains a highly valuable tool for investigating the function of mouse TAAR1 due to its superior potency and selectivity for this specific ortholog. While other antagonists exist, they are either significantly less potent at the mouse receptor or, in the case of newer compounds like compound 34, show a preference for the human receptor. The experimental protocols outlined in this guide provide a foundation for the consistent and reproducible characterization of mTAAR1 antagonists, facilitating further research into the therapeutic potential of targeting this important receptor.
References
Comparative Guide to EPPTB: A TAAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a well-characterized antagonist of Trace Amine-Associated Receptor 1 (TAAR1), with a newer alternative, RTI-7470-44. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action of this compound
This compound is a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) activated by endogenous trace amines.[1][2] Its mechanism of action has been elucidated through a series of in vitro and ex vivo studies. This compound has been shown to be a potent antagonist at the mouse TAAR1, but significantly less potent at the rat and human orthologs.[1] Evidence also suggests that this compound may act as an inverse agonist, as it can reduce the basal, agonist-independent activity of TAAR1.[1]
Functionally, this compound blocks the effects of TAAR1 agonists, such as p-tyramine, preventing the agonist-induced reduction in the firing frequency of dopamine neurons in the ventral tegmental area (VTA).[1][2] When applied alone, this compound increases the spontaneous firing rate of these neurons, an effect that is absent in TAAR1 knockout mice, confirming its on-target activity.[1][2] This increase in neuronal firing is attributed to the blockade of TAAR1-mediated activation of inwardly rectifying potassium (Kir) channels.[1]
Comparison with RTI-7470-44
A key alternative to this compound is RTI-7470-44, a more recently developed TAAR1 antagonist. The primary distinction between these two compounds lies in their species selectivity. While this compound is most potent at the mouse TAAR1, RTI-7470-44 is a highly potent and selective antagonist of the human TAAR1.[3][4] This makes RTI-7470-44 a more suitable tool for studies investigating the human receptor.
Quantitative Comparison of this compound and RTI-7470-44
| Parameter | This compound | RTI-7470-44 | Reference |
| Chemical Structure | N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide | 2-((6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(pyrimidin-2-yl)acetamide | [1][3] |
| Binding Affinity (Ki) at human TAAR1 | >5000 nM | 0.3 nM | [1][3] |
| Binding Affinity (Ki) at mouse TAAR1 | 0.9 nM | 139 nM | [1][4] |
| Functional Potency (IC50) at human TAAR1 | 7487 nM | 8.4 nM | [1][3] |
| Functional Potency (IC50) at mouse TAAR1 | 27.5 nM | 1190 nM | [1][3] |
| Functional Potency (IC50) at rat TAAR1 | 4539 nM | 748 nM | [1][3] |
| Mode of Action | Antagonist / Inverse Agonist | Antagonist | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and other TAAR1 antagonists are provided below.
Radioligand Binding Assay for TAAR1
This protocol is adapted from studies characterizing TAAR1 antagonists and is designed to determine the binding affinity (Ki) of a test compound.
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest (human, mouse, or rat).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-EPPTB or another suitable TAAR1-specific radioligand.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, non-labeled TAAR1 ligand.
-
Test compounds at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-TAAR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of test compound at varying concentrations or the non-specific binding control.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the TAAR1 of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
TAAR1 agonist (e.g., p-tyramine or β-phenylethylamine).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-TAAR1 cells and seed them into a 96-well plate at a suitable density.
-
Allow the cells to adhere and grow overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add the TAAR1 agonist at a fixed concentration (typically the EC80) to all wells except the basal control.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the test compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 of the antagonist.
-
Ex Vivo Brain Slice Electrophysiology
This protocol is used to assess the effect of TAAR1 ligands on the firing rate of dopamine neurons in the VTA.
Materials:
-
Rodent (mouse or rat).
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording.
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Test compounds (agonists and antagonists).
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the VTA using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintain them at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a physiological temperature (e.g., 32-34°C).
-
Identify putative dopamine neurons in the VTA based on their location and electrophysiological properties (e.g., large Ih current).
-
Establish a whole-cell patch-clamp recording in current-clamp mode to monitor the spontaneous firing of the neuron.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the firing rate, apply the TAAR1 agonist to the perfusion bath and record the change in firing frequency.
-
To test for antagonism, pre-incubate the slice with the antagonist (e.g., this compound) before applying the agonist.
-
To test for effects on basal firing, apply the antagonist alone.
-
-
Data Analysis:
-
Measure the firing rate (in Hz) during the baseline period and during drug application.
-
Statistically compare the firing rates before and after drug application to determine the effect of the compound.
-
Visualizations
TAAR1 Signaling Pathway
Caption: TAAR1 signaling cascade upon agonist binding.
This compound's Mechanism of Action
Caption: this compound antagonizes TAAR1, blocking downstream signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 3. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparative analysis of EPPTB and TAAR1 agonists
A Comparative Analysis of EPPTB and Trace Amine-Associated Receptor 1 (TAAR1) Agonists
An Overview of TAAR1 Modulation for Researchers
In the landscape of neuropharmacology, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This G protein-coupled receptor (GPCR) plays a crucial role in modulating monoaminergic systems, including dopamine, norepinephrine, and serotonin.[1][2] This guide provides a comparative analysis of the effects of TAAR1 agonists and a well-characterized TAAR1 antagonist/inverse agonist, this compound. While both compound classes interact with TAAR1, they elicit opposing physiological responses, offering researchers distinct tools to probe the function of this receptor.
Understanding the Opposing Mechanisms
TAAR1 agonists are molecules that bind to and activate TAAR1, initiating a cascade of intracellular signaling events.[3] In contrast, this compound (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide) is a potent and selective antagonist or inverse agonist of TAAR1.[4] This means it blocks the receptor's activity and, in the case of inverse agonism, can reduce its basal or constitutive activity.[5] Therefore, a direct "performance" comparison showcases their contrary effects on TAAR1-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, highlighting its potency and species selectivity. Data for specific TAAR1 agonists can vary widely depending on the compound.
| Compound | Parameter | Species | Value | Reference |
| This compound | IC50 (cAMP Production Inhibition) | Mouse | 27.5 ± 9.4 nM | [5] |
| IC50 (cAMP Production Inhibition) | Rat | 4539 ± 2051 nM | [5] | |
| IC50 (cAMP Production Inhibition) | Human | 7487 ± 2109 nM | [5] | |
| IC50 (Basal cAMP Reduction) | In Vitro | 19 ± 12 nM | [5] | |
| Ki | Mouse | 0.9 nM | [4] | |
| Ki | Rat | 942 nM | [4] | |
| Ki | Human | >5,000 nM | [4] |
Signaling Pathways
The activation of TAAR1 by an agonist initiates a signaling cascade that modulates neuronal activity. This compound, by blocking this receptor, prevents these downstream effects.
TAAR1 Agonist Signaling Pathway
TAAR1 is a Gαs-coupled receptor.[6] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] TAAR1 activation can also stimulate G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][6]
This compound's Antagonistic Action
This compound binds to TAAR1, preventing agonists from activating the receptor. As an inverse agonist, it can also reduce the basal signaling of TAAR1, leading to a decrease in cAMP levels even in the absence of an agonist.[5] This blockade prevents the downstream effects seen with TAAR1 activation.
Experimental Protocols
The characterization of TAAR1 agonists and antagonists like this compound involves a variety of in vitro and ex vivo assays.
In Vitro cAMP Assay
A common method to assess the activity of compounds at Gs-coupled receptors like TAAR1 is to measure the accumulation of intracellular cAMP.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the TAAR1 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the TAAR1 receptor of the desired species (e.g., human, mouse, rat) are cultured.
-
Compound Incubation:
-
Agonist Testing: Cells are incubated with varying concentrations of the test compound.
-
Antagonist Testing: Cells are pre-incubated with the antagonist (e.g., this compound) before the addition of a known TAAR1 agonist.
-
Inverse Agonist Testing: Cells are incubated with the test compound alone to measure any decrease in basal cAMP levels.
-
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Ex Vivo Electrophysiology
To understand the physiological effects of these compounds on neuronal activity, electrophysiological recordings are performed on brain slices.
Objective: To measure the effect of TAAR1 modulators on the firing rate of neurons, particularly dopaminergic neurons in the ventral tegmental area (VTA).
Methodology:
-
Brain Slice Preparation: Acute brain slices containing the VTA are prepared from rodents.
-
Recording: Whole-cell patch-clamp or extracellular single-unit recordings are used to measure the spontaneous firing rate of dopaminergic neurons.
-
Compound Application: A baseline firing rate is established before the test compound (TAAR1 agonist or this compound) is washed over the slice.
-
Data Analysis: Changes in the firing frequency of the neurons in response to the compound are quantified. TAAR1 agonists are expected to decrease the firing rate, while antagonists like this compound are expected to increase it.[6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of a TAAR1 agonist and this compound.
Conclusion
TAAR1 agonists and the antagonist/inverse agonist this compound represent two sides of the same coin for TAAR1 research. While agonists activate the receptor to modulate monoaminergic neurotransmission, potentially offering therapeutic benefits for conditions like schizophrenia, this compound serves as a critical tool to block these actions and probe the consequences of TAAR1 inhibition.[8] Understanding their distinct and opposing mechanisms of action is paramount for researchers and drug developers working to unravel the complexities of TAAR1 signaling and its role in brain function and disease.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 3. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Effects of EPPTB on Trace Amine-Associated Receptor 1 (TAAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). Due to a lack of extensive research on this compound across various cancer or other disease-specific cell lines, this document focuses on the cross-species validation of its effects on cell lines engineered to express TAAR1 from different species. The data presented herein is crucial for researchers considering this compound for preclinical studies, particularly in rodent models, and for those investigating the therapeutic potential of TAAR1 modulation.
Quantitative Comparison of this compound Activity Across Species
This compound exhibits significant species-specific differences in its potency at the TAAR1 receptor. The following table summarizes the in vitro activity of this compound in cell lines (HEK293) stably expressing mouse, rat, or human TAAR1.
| Parameter | Mouse TAAR1 | Rat TAAR1 | Human TAAR1 | Reference |
| IC50 (cAMP Assay) | 27.5 nM | 4539 nM | 7487 nM | |
| Ki (Radioligand Binding) | 0.9 nM | 942 nM | >5000 nM |
The data clearly indicates that this compound is significantly more potent at the mouse TAAR1 receptor compared to the rat and human orthologs, with a more than 165-fold and 272-fold lower potency for rat and human TAAR1, respectively, in functional assays. This highlights the critical importance of selecting appropriate animal models for in vivo studies of this compound and for the interpretation of resulting data.
Mechanism of Action and Signaling Pathway
This compound acts as a potent and selective antagonist of TAAR1. Further investigations have revealed that it functions as an inverse agonist, meaning it can reduce the basal, agonist-independent activity of the receptor. TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs subunit to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks the effects of TAAR1 agonists (like trace amines) and as an inverse agonist, it can decrease basal cAMP levels in cells with constitutive TAAR1 activity.
In a physiological context, such as in dopaminergic neurons of the ventral tegmental area (VTA), TAAR1 activation can lead to the opening of inwardly rectifying potassium (K+) channels, resulting in hyperpolarization and a reduced neuronal firing rate. This compound blocks this effect and has been shown to increase the firing rate of these neurons, demonstrating its ability to modulate important neurological pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound.
cAMP Measurement Assay in Stably Transfected HEK293 Cells
This protocol is used to determine the functional effect of this compound on TAAR1 activation by measuring changes in intracellular cAMP levels.
1. Cell Culture and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- For stable transfection, introduce a pIRESneo2 expression vector encoding human, rat, or mouse TAAR1 into the cells using a suitable transfection reagent (e.g., Lipofectamine 2000).
- Select for stably transfected cells by culturing in the presence of G418 (1 mg/mL) for 10-14 days.
- Expand individual colonies and verify TAAR1 expression and responsiveness to a known TAAR1 agonist.
2. cAMP Assay Procedure:
- Seed the stably transfected HEK293 cells into 96-well plates and allow them to adhere overnight.
- Wash the cells with PBS and then incubate in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
- To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
- Stimulate the cells with a known TAAR1 agonist (e.g., β-phenylethylamine) at a concentration that elicits a submaximal response (e.g., EC80) for 15-30 minutes at 37°C.
- To determine inverse agonist activity, incubate the cells with varying concentrations of this compound in the absence of an agonist.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
3. Data Analysis:
- For antagonist activity, plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
- For inverse agonist activity, compare the cAMP levels in this compound-treated cells to the basal levels in untreated cells.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
plate_cells [label="Plate TAAR1-expressing\nHEK293 cells"];
wash_incubate [label="Wash and incubate with\nphosphodiesterase inhibitor"];
add_this compound [label="Add varying\nconcentrations of this compound"];
add_agonist [label="Add TAAR1 agonist"];
incubate [label="Incubate at 37°C"];
lyse_cells [label="Lyse cells"];
measure_camp [label="Measure intracellular cAMP"];
analyze_data [label="Analyze data to\ndetermine IC50"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> plate_cells;
plate_cells -> wash_incubate;
wash_incubate -> add_this compound;
add_this compound -> add_agonist;
add_agonist -> incubate;
incubate -> lyse_cells;
lyse_cells -> measure_camp;
measure_camp -> analyze_data;
analyze_data -> end;
}
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the TAAR1 receptor.
1. Membrane Preparation:
- Harvest HEK293 cells stably expressing the TAAR1 of interest.
- Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation with a radiolabeled TAAR1 ligand (e.g., [3H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline).
- Add varying concentrations of unlabeled this compound (competitor).
- To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity TAAR1 ligand.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from all measurements to obtain specific binding.
- Plot the percentage of specific binding against the log concentration of this compound.
- Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_membranes [label="Prepare cell membranes\nexpressing TAAR1"];
incubate_components [label="Incubate membranes with\nradioligand and this compound"];
filter_wash [label="Rapidly filter to separate\nbound and free ligand"];
measure_radioactivity [label="Measure radioactivity\non filters"];
analyze_data [label="Analyze data to\ndetermine Ki"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_membranes;
prep_membranes -> incubate_components;
incubate_components -> filter_wash;
filter_wash -> measure_radioactivity;
measure_radioactivity -> analyze_data;
analyze_data -> end;
}
Conclusion
The available data on this compound robustly demonstrates its potent and selective antagonist/inverse agonist activity at the mouse TAAR1. However, its significantly lower potency at rat and human TAAR1 receptors is a critical consideration for translational research. This guide summarizes the key quantitative data and experimental protocols to aid researchers in designing and interpreting studies involving this compound. Further research is warranted to explore the effects of this compound in a broader range of cell lines and disease models to fully elucidate its therapeutic potential.
Unveiling the Influence of EPPTB on Dopamine D2 Receptor Potency: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research highlights the significant modulatory effect of N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide (EPPTB) on the potency of agonists at the dopamine D2 receptor (D2R). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's action, supported by experimental data and methodologies.
This compound is a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates dopaminergic neurotransmission. Research indicates that this compound indirectly enhances the potency of D2R agonists. This effect is not due to a direct interaction with the D2R but rather from the blockade of TAAR1, which appears to exert a tonic, or baseline, inhibitory influence on D2R sensitivity.
The primary mechanism involves this compound preventing the activation of inwardly rectifying potassium (Kir) channels by TAAR1. This blockade leads to a homeostatic feedback mechanism that results in an increased sensitivity of D2 receptors to dopamine and other agonists. Studies in TAAR1 knockout mice, which show no effect of this compound on D2R potency, support this indirect mechanism of action.[1][2]
Comparative Analysis of D2 Receptor Agonist Potency
To contextualize the effect of this compound, this guide compares its modulatory action with the direct agonism of Quinpirole, a well-characterized D2 receptor agonist. While this compound itself is not a D2R agonist, its presence significantly shifts the dose-response curve of D2R agonists to the left, indicating increased potency.
| Compound | Mechanism of Action on D2 Receptor System | Effect on D2 Receptor Agonist Potency | Quantitative Data (Example) |
| This compound | Indirect; TAAR1 Antagonist | Increases potency of D2R agonists | ~4-fold increase in the potency of dopamine at the D2 receptor. |
| Quinpirole | Direct; D2 Receptor Agonist | Directly activates the D2 receptor | Acts as a full agonist with a specific EC50 value for receptor activation. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effect on D2 receptor potency.
Whole-Cell Patch-Clamp Electrophysiology in Dopaminergic Neurons
This technique is utilized to measure the electrophysiological response of dopamine neurons to D2 receptor agonists in the presence and absence of this compound.
-
Slice Preparation:
-
Mice are anesthetized and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) cutting solution.
-
The brain is rapidly removed and placed in the same ice-cold cutting solution.
-
Coronal slices (250-300 µm) containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) are prepared using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes before being maintained at room temperature.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Dopaminergic neurons are identified visually using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing a potassium-based salt (e.g., K-gluconate), pH buffer (e.g., HEPES), and ATP/GTP.
-
Currents are recorded in voltage-clamp mode to measure agonist-induced outward currents mediated by G protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream of D2R activation.
-
-
Drug Application:
-
A stable baseline current is established before the application of a D2 receptor agonist (e.g., dopamine or quinpirole) at varying concentrations to generate a dose-response curve.
-
To test the effect of this compound, slices are pre-incubated with this compound for a specified period (e.g., 10-20 minutes) before the co-application of the D2 agonist.
-
Dose-response curves are generated in the presence and absence of this compound to determine the shift in EC50 values.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the D2 receptor.
-
Membrane Preparation:
-
Brain tissue (e.g., striatum) or cells expressing the D2 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone) is incubated with the membrane preparation.
-
For competition binding assays, increasing concentrations of a non-radiolabeled competitor ligand (e.g., dopamine or a test compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data from competition binding assays are used to calculate the inhibition constant (Ki) of the competitor ligand, which is a measure of its binding affinity.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
EPPTB: A Comparative Guide to its Interaction with Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the interaction of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), with key neurotransmitter systems.[1] While extensive research has elucidated its role in modulating dopaminergic and serotonergic signaling, its direct interactions with the glutamatergic and GABAergic systems are less well-defined. This guide summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of this compound's pharmacological profile.
Dopaminergic System Interaction
This compound exhibits a profound modulatory effect on the dopaminergic system, primarily through its antagonism of TAAR1. This interaction leads to significant alterations in dopamine (DA) neuron activity and receptor sensitivity.
Quantitative Data: this compound and Dopaminergic Targets
| Parameter | Species | Value | Experimental System | Reference |
| Ki (TAAR1) | Mouse | 0.9 nM | Radioligand Binding Assay (HEK293 cells) | [2] |
| Rat | 942 nM | Radioligand Binding Assay (HEK293 cells) | [2] | |
| Human | >5,000 nM | Radioligand Binding Assay (HEK293 cells) | [2] | |
| IC50 (TAAR1) | Mouse | 27.5 nM | cAMP Accumulation Assay (HEK293 cells) | [3] |
| Rat | 4,539 nM | cAMP Accumulation Assay (HEK293 cells) | [3] | |
| Human | 7,487 nM | cAMP Accumulation Assay (HEK293 cells) | [3] | |
| Effect on DA Neuron Firing | Mouse (VTA) | Increased firing rate | Ex vivo brain slice electrophysiology | [4] |
| Effect on Evoked DA Release | Mouse (NAcc) | Enhanced | Ex vivo brain slice electrophysiology | [1] |
Signaling Pathway: this compound's aAction on Dopaminergic Neurons
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of EPPTB Across Different Brain Regions: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB), a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), across various brain regions. This document synthesizes available experimental data to illuminate the region-specific effects of this compound on neuronal activity and neurotransmitter release.
Overview of this compound Efficacy
Current research demonstrates that this compound exerts significant and region-specific effects on the dopaminergic system. The most comprehensive data is available for the ventral tegmental area (VTA) and the striatum, with evidence suggesting differential impacts on neuronal firing rates and dopamine dynamics. While the nucleus accumbens and prefrontal cortex are key areas in dopamine signaling, specific quantitative data on the direct effects of this compound in these regions remains limited in the readily available scientific literature.
Data Presentation: this compound Efficacy by Brain Region
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the VTA and striatum.
| Brain Region | Experimental Model | Key Parameter Measured | This compound Effect | Magnitude of Effect | Citation |
| Ventral Tegmental Area (VTA) | Mouse midbrain slices | Spontaneous Firing Frequency of Dopamine Neurons | Increase | From 2.1 ± 0.8 Hz (control) to 15.1 ± 1.0 Hz (in the presence of p-tyramine + this compound) | [1][2] |
| Inward Current in Dopamine Neurons | Induction | Associated with a 16% increase in input resistance | [1] | ||
| Striatum | Rat striatal slices | Resting Dopamine Release | No significant change | B2/B1 ratio of 0.88 ± 0.07 (this compound) vs. 0.85 ± 0.05 (control) | |
| Methamphetamine-Evoked Dopamine Release | Decrease | Statistically significant reduction in [3H]dopamine release |
Experimental Protocols
Electrophysiology in the Ventral Tegmental Area[1][2]
-
Animal Model: Wild-type and Taar1 knockout mice were used.
-
Slice Preparation: Coronal midbrain slices (200 µm thick) containing the VTA were prepared.
-
Recording: Whole-cell patch-clamp recordings were performed on visually identified dopamine neurons.
-
Drug Application: this compound (10 nM) and the TAAR1 agonist p-tyramine (p-tyr; 10 µM) were bath-applied.
-
Data Analysis: Changes in spontaneous firing frequency and membrane currents were measured and statistically analyzed. The specificity of this compound's action was confirmed by the absence of effects in Taar1 knockout mice.
Dopamine Release in the Striatum
-
Animal Model: Rats were used for the preparation of striatal slices.
-
Experimental Preparation: Striatal slices were prepared and pre-incubated with [3H]dopamine.
-
Measurement of Dopamine Release: The release of [3H]dopamine was measured in response to electrical stimulation or chemical stimulation with methamphetamine.
-
Drug Application: this compound (1 µmol/L) was added to the superfusion medium.
-
Data Analysis: The ratio of dopamine released during the second stimulation period (in the presence of the drug) to the first stimulation period (control) was calculated and compared.
Visualizations: Signaling Pathways and Workflows
Caption: TAAR1 signaling in VTA dopamine neurons and its blockade by this compound.
Caption: Workflow for electrophysiological analysis of this compound in the VTA.
References
- 1. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
Safety Operating Guide
Proper Disposal Procedures for EPPTB: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of EPPTB
This document provides essential safety and logistical information for the proper disposal of this compound (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)-benzamide), a selective antagonist of the trace amine-associated receptor 1 (TAAR1), commonly used in preclinical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data Overview
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is a key component of good laboratory practice.[1] Below is a summary of its key chemical and safety properties.
| Property | Value | Source |
| Chemical Name | N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | [2][3] |
| Synonyms | Ro 5212773 | [4] |
| CAS Number | 1110781-88-8 | [1][2][4] |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [4] |
| Molecular Weight | 378.4 g/mol | [4] |
| Hazard Classification | Not classified as hazardous | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride, nitrogen oxides | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow emphasizes the importance of consulting your institution's Environmental Health and Safety (EHS) department for specific guidance.
Caption: this compound Disposal Decision Workflow
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the handling and disposal of this compound waste. These procedures are based on general best practices for non-hazardous laboratory chemical waste and should be adapted to comply with your institution-specific guidelines.
Waste Identification and Segregation
-
Solid Waste: This includes unused or expired pure this compound, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and paper towels.
-
Liquid Waste: This category includes solutions of this compound in various solvents (e.g., DMSO, ethanol).
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Crucially, do not mix this compound waste with hazardous waste streams.
Waste Containment and Labeling
-
Solid Waste:
-
Collect solid this compound waste in a durable, leak-proof container with a secure lid.
-
The container should be clearly labeled as "Non-Hazardous Solid Chemical Waste" and should also list "this compound" as a primary component.
-
Store the container in a designated Satellite Accumulation Area within the laboratory.
-
-
Liquid Waste:
-
Collect liquid this compound waste in a compatible, leak-proof container with a screw-top cap. Avoid using containers that may degrade with the solvent used.
-
Label the container as "Non-Hazardous Liquid Chemical Waste" and list all constituents, including the solvent and an approximate concentration of this compound.
-
Store the liquid waste container in secondary containment within a Satellite Accumulation Area to prevent spills.
-
Disposal Pathway
The primary and recommended disposal route for this compound waste is through your institution's chemical waste program.
-
Contact EHS: Once your waste container is approaching full, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Waste Manifest: Complete any required waste manifest forms provided by your EHS department, accurately detailing the contents of the waste container.
-
Professional Disposal: Your institution's approved waste management vendor will then collect the waste for final disposal, which is typically incineration for chemical waste.
Note on Drain Disposal: While some non-hazardous, water-soluble chemicals may be eligible for drain disposal under strict local regulations, this is not recommended for this compound without explicit, written approval from your institution's EHS department.
Operational Plans for Safe Handling and Disposal
| Phase | Action | Key Considerations |
| Procurement & Inventory | Purchase only the required amount of this compound for your experiments. Maintain a clear inventory to track usage and prevent the accumulation of expired stock. | Minimizing waste generation is the first step in responsible disposal. |
| Handling & Use | Wear appropriate PPE, including lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated area. | Prevents contamination and exposure. |
| Waste Accumulation | Utilize designated and clearly labeled waste containers in a designated Satellite Accumulation Area. | Ensures proper segregation and safe temporary storage. |
| Disposal | Follow the step-by-step procedures outlined above, with a primary reliance on your institution's EHS-managed chemical waste program. | Guarantees regulatory compliance and environmental responsibility. |
| Spill Response | In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as non-hazardous solid waste. | Ensure proper cleanup to prevent environmental contamination. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling EPPTB
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide (EPPTB), a potent and selective inverse agonist of the trace amine-associated receptor 1 (TAAR1). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Data [1]
| Identifier | Value |
| IUPAC Name | N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide |
| Synonyms | RO-5212773 |
| CAS Number | 1110781-88-8 |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |
| Molar Mass | 378.39 g/mol [2] |
| Formulation | A solid[1] |
| Solubility | Soluble in Ethanol and DMSO[1][2] |
| Storage | Store at -20°C[1] |
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following PPE is required when handling this compound in its solid (powder) form and when preparing solutions.
Core PPE Ensemble:
-
Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended for handling potent compounds, especially when there is a risk of aerosolization[3][4]. For lower-risk activities involving small quantities in a well-ventilated area, a half-face respirator with appropriate cartridges may be sufficient[3].
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes and airborne particles.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer gloves should be changed immediately upon contamination.
-
Body Protection: A disposable, particulate-tight coverall should be worn over laboratory clothing[5].
-
Foot Protection: Disposable overboots or dedicated chemical-resistant footwear should be used[5].
Operational Plan: Handling and Preparation of Solutions
Engineering Controls:
-
All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Stock Solution Preparation Protocol:
-
Preparation: Before starting, ensure all necessary equipment (balance, weigh boats, spatulas, vials, solvents) and waste containers are inside the containment area (fume hood or glove box).
-
Weighing: Carefully weigh the desired amount of solid this compound. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO or ethanol) to the vial containing the solid this compound. Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Stock solutions can be prepared at concentrations up to 100 mM in DMSO and ethanol.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution at -20°C for long-term stability[1].
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, coveralls, overboots), weigh boats, and other contaminated solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not discharge to the sewer[6].
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container designed for cytotoxic waste[6].
-
Final Disposal: All this compound waste is considered cytotoxic and hazardous and must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration[7].
Experimental Protocol: In Vitro cAMP Production Assay
The following protocol is based on the methodology described by Bradaia et al. (2009) to assess the effect of this compound on TAAR1-stimulated cAMP production in HEK293 cells[8].
Objective: To determine the potency of this compound as an antagonist of mouse, rat, and human TAAR1 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing mouse, rat, or human TAAR1
-
Cell culture medium and supplements
-
β-phenylethylamine (TAAR1 agonist)
-
This compound
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the respective TAAR1 orthologs under standard conditions.
-
Cell Plating: Plate the cells in a suitable multi-well format and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Agonist Stimulation: Add a fixed concentration of β-phenylethylamine to the wells to stimulate TAAR1 and induce cAMP production.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data:
The following table summarizes the reported potency (IC₅₀) of this compound in antagonizing cAMP production at different TAAR1 orthologs[8].
| TAAR1 Ortholog | IC₅₀ (nM) |
| Mouse | 27.5 |
| Rat | 4539 |
| Human | 7487 |
Visualizations
Caption: TAAR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro cAMP production assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Trace Amine 1 Receptor | Tocris Bioscience [tocris.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. ilcdover.com [ilcdover.com]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
